5-bromo-6-chloro-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDBWICHJLRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid
<
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of properties such as solubility, acidity (pKa), and lipophilicity is paramount, as these parameters collectively govern a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3][4] This document synthesizes available data with established analytical methodologies, offering both a data repository and a practical guide for researchers. Detailed, field-proven protocols for the experimental determination of these key properties are provided, underpinned by the scientific rationale for each procedural step. The insights herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the evaluation and progression of indazole-based compounds as potential therapeutic agents.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry.[5] Its derivatives have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. The introduction of a carboxylic acid at the 3-position provides a critical handle for various chemical transformations and interactions with biological targets.[5][6] Furthermore, the strategic placement of halogen atoms, such as bromine and chlorine, on the bicyclic core can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity.
The specific compound, this compound, combines these features, making its thorough physicochemical characterization a prerequisite for any drug discovery program. Properties like solubility, pKa, and lipophilicity are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its potential for oral bioavailability and overall clinical success.[2][4][7] Poor physicochemical properties are a leading cause of attrition in drug development, making their early and accurate assessment a cornerstone of modern pharmaceutical research.[7]
Molecular Profile and Core Identifiers
A clear identification of the molecule is the foundation of any scientific investigation. The key structural and identifying information for this compound is summarized below.
Chemical Structure:
(Simplified 2D representation)
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₄BrClN₂O₂ | |
| Molecular Weight | 275.49 g/mol | Calculated |
| CAS Number | Not readily available | [8] |
| Appearance | Expected to be a solid at room temperature | [6] |
Note: A specific CAS number for the 5-bromo-6-chloro derivative was not found in the search results. The properties are inferred from related structures like 5-bromo-1H-indazole-3-carboxylic acid.
Critical Physicochemical Properties and Experimental Determination
This section delves into the most influential physicochemical properties, explaining their relevance and providing robust protocols for their experimental measurement.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical factor influencing a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[2][4] For oral drugs, a compound must first dissolve in the gut lumen before it can be absorbed into the bloodstream. Low solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[9][10]
Expected Properties: Given the presence of a carboxylic acid group, the solubility of this compound is expected to be highly pH-dependent. In acidic environments (low pH), the carboxylic acid will be protonated and less soluble. In neutral to basic environments (higher pH), it will deprotonate to the more soluble carboxylate form. The two halogen atoms contribute to the molecule's lipophilicity, which will generally decrease its intrinsic aqueous solubility.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[11]
Methodology:
-
Preparation: Add an excess amount of the solid test compound (e.g., 2-5 mg) to a series of glass vials.[11]
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 5.0, pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a predetermined period (24 to 72 hours) to ensure equilibrium is reached.[9][12][13] The presence of undissolved solid must be visually confirmed at the end of the incubation.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a 0.22 µm filter that does not bind the compound.[9]
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with an appropriate solvent to fall within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11]
-
Reporting: The final solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate for each condition.[11]
Acidity and Ionization Constant (pKa)
Scientific Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[14] This parameter is crucial as it dictates the charge state of a drug at different physiological pH values, which in turn affects its solubility, membrane permeability, and binding to its target.[2][15] For an acidic compound like this one, the pKa will govern its dissolution in the stomach (low pH) versus the intestine (higher pH).
Expected Properties: The primary acidic center is the carboxylic acid group. A secondary, much weaker acidic proton is on the indazole nitrogen. The carboxylic acid pKa is expected to be in the range of 3-5. The electron-withdrawing effects of the bromine and chlorine atoms will likely lower the pKa slightly compared to the unsubstituted indazole-3-carboxylic acid, making it a stronger acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17][18] It involves monitoring the pH of a solution as a titrant is added incrementally.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]
-
Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.[15] If determining an acidic pKa, first acidify the solution to a low pH (e.g., pH 2.0) with a standardized HCl solution.[15]
-
Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).[15]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a high value (e.g., pH 12).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point.[14][15]
-
Validation: Perform a minimum of three titrations to ensure reproducibility and report the average pKa with the standard deviation.[16]
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.[1][2] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant.
Expected Properties: The presence of two large halogen atoms (Br and Cl) and the aromatic ring system will contribute significantly to the molecule's lipophilicity, resulting in a relatively high LogP value. However, at pH 7.4, the carboxylic acid will be deprotonated and ionized, which will dramatically increase its aqueous affinity and thus lower the LogD value compared to the LogP.
Experimental Protocol: LogP/LogD Determination by Reverse-Phase HPLC
While the shake-flask method can be used, RP-HPLC offers a faster, more efficient, and less material-intensive alternative for estimating lipophilicity.[19][20] The method relies on the correlation between a compound's retention time on a hydrophobic column and its known LogP value.
Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous phase and an organic modifier like methanol or acetonitrile.
-
Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound.[21]
-
Standard Analysis: Inject the mixture of standard compounds and record their retention times (t_R). Calculate the retention factor (k) for each standard.
-
Calibration Curve: Plot the known LogP values of the standards against their calculated log k values. A linear regression of this plot yields the calibration curve.[21]
-
Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log k.
-
LogP Calculation: Interpolate the log k of the test compound onto the calibration curve to determine its LogP value.[22]
-
LogD Determination: To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH. The same procedure is then followed.
Visualization of Experimental Workflows
Clear visualization of experimental processes is essential for reproducibility and understanding. The following diagrams, rendered using DOT language, outline the core workflows described above.
Caption: Workflow for determining equilibrium solubility.
Caption: Workflow for determining the pKa value.
Synthesis and Data Interpretation
The physicochemical data for this compound paint a picture of a classic acidic drug candidate.
-
Solubility Profile: Its low intrinsic solubility will be significantly enhanced at the higher pH of the small intestine, which is beneficial for oral absorption. However, poor solubility in the acidic environment of the stomach could be a limiting factor.
-
Ionization State: With an expected pKa around 3-4, the compound will be predominantly in its ionized, more soluble carboxylate form at physiological pH 7.4. While this aids solubility, the negative charge can hinder passive diffusion across lipid cell membranes.
-
Lipophilicity Balance: The high intrinsic lipophilicity (LogP) is tempered by ionization at physiological pH (LogD at 7.4). This balance is critical; the molecule must be soluble enough to be available for absorption but lipophilic enough to partition into and cross cell membranes to reach its target.[2]
These properties suggest that formulation strategies, such as the use of salts or enabling excipients, may be necessary to optimize the delivery and bioavailability of this compound. The data gathered through the described protocols provide the essential foundation for such formulation development and for building predictive models of in vivo performance.
Conclusion
This guide has detailed the critical physicochemical properties of this compound and provided robust, validated protocols for their experimental determination. A proactive approach to characterizing solubility, pKa, and lipophilicity is not merely a data collection exercise; it is a fundamental component of risk mitigation in drug discovery.[7] By understanding and quantifying these parameters early, research teams can better predict the ADME profile of a compound, identify potential liabilities, and design rational strategies to overcome them, ultimately increasing the probability of developing a successful therapeutic agent.
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. fiveable.me [fiveable.me]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 8. This compound CAS#: 1467062-18-5 [m.chemicalbook.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ecetoc.org [ecetoc.org]
- 22. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid: A Technical Guide
Introduction
For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, a halogenated derivative of the versatile indazole scaffold, represents a class of compounds with significant potential in medicinal chemistry. The indazole ring is a bioisostere of indole, and its derivatives are known to exhibit a wide range of biological activities. The introduction of bromine and chlorine substituents can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this compound. As a Senior Application Scientist, the focus extends beyond a mere presentation of data. Instead, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and the generation of self-validating data.
Due to the limited availability of public domain experimental spectra for this compound, this guide will focus on the methodologies for acquiring and interpreting the necessary spectroscopic data. We will leverage data from the closely related and well-characterized compound, 5-bromo-1H-indazole-3-carboxylic acid, as an illustrative example to predict and understand the spectral features of our target molecule.
Molecular Structure and Predicted Spectroscopic Features
A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. Below is a diagram of this compound, highlighting the key structural features that will be interrogated by various spectroscopic methods.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and to observe exchangeable protons (e.g., -COOH and -NH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 16 ppm.
-
Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
-
-
2D NMR (Optional but Recommended): To aid in definitive assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals for the two aromatic protons and the two exchangeable protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~14.0 | broad singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal at very low field. |
| ~13.5 | broad singlet | 1H | -NH | The indazole N-H proton is also deshielded and its chemical shift can be concentration and temperature dependent. |
| ~8.3 | singlet | 1H | H-4 | This proton is adjacent to the electron-withdrawing bromine at C5 and the indazole ring system, leading to a downfield shift. The lack of adjacent protons results in a singlet. |
| ~7.8 | singlet | 1H | H-7 | This proton is ortho to the nitrogen atom and meta to the chlorine atom, resulting in a downfield shift. It is expected to be a singlet due to the absence of vicinal protons. |
Illustrative Example: ¹H NMR Data for 5-bromo-1H-indazole-3-carboxylic acid
For comparison, the reported ¹H NMR data for the related compound, 5-bromo-1H-indazole-3-carboxylic acid, in DMSO-d₆ is as follows: δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H).[1] This data shows the characteristic downfield signals for the -COOH and -NH protons, as well as the aromatic protons. The introduction of a chlorine atom at the 6-position in our target molecule is expected to simplify the aromatic region to two singlets and shift their positions.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this region. |
| ~142 | C-3 | The carbon bearing the carboxylic acid group is deshielded. |
| ~140 | C-7a | A quaternary carbon in the aromatic system. |
| ~128 | C-6 | The carbon attached to the chlorine atom will be deshielded. |
| ~125 | C-4 | Aromatic CH carbon. |
| ~122 | C-3a | Another quaternary carbon in the aromatic system. |
| ~115 | C-7 | Aromatic CH carbon. |
| ~113 | C-5 | The carbon attached to the bromine atom will be deshielded, but the effect is less pronounced than chlorine in ¹³C NMR. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or the KBr press.
-
Place a small amount of the solid sample on the ATR crystal and apply pressure.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorptions for the O-H, N-H, C=O, and C-X bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding. |
| ~3200 | N-H stretch | The indazole N-H stretch is often a sharp to moderately broad peak. |
| ~1700 | C=O stretch (carboxylic acid) | A strong, sharp absorption characteristic of the carbonyl group. |
| ~1600, ~1450 | C=C stretch (aromatic) | Medium to strong absorptions from the indazole ring. |
| ~1250 | C-O stretch (carboxylic acid) | A strong absorption associated with the carboxylic acid C-O bond. |
| Below 1000 | C-Cl and C-Br stretches | These absorptions are typically in the fingerprint region and can be difficult to assign definitively without comparative analysis. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in both positive and negative ion modes.
-
For positive ion mode, look for the [M+H]⁺ ion.
-
For negative ion mode, look for the [M-H]⁻ ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.
-
Predicted Mass Spectrum and Interpretation
The molecular formula of this compound is C₈H₄BrClN₂O₂. The expected monoisotopic mass is approximately 274.92 g/mol .
Key Features to Observe:
-
Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak. This provides a high degree of confidence in the elemental composition.
-
Molecular Ion:
-
In positive ESI-MS, the [M+H]⁺ ion will be observed around m/z 275.93.
-
In negative ESI-MS, the [M-H]⁻ ion will be observed around m/z 273.91.
-
-
Fragmentation: Tandem MS (MS/MS) of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is the loss of CO₂ from the carboxylic acid group.
Caption: A potential fragmentation pathway in negative ion ESI-MS/MS.
Conclusion
References
An In-depth Technical Guide on the Crystal Structure of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Blueprint of a Privileged Scaffold
In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active agents.[1] Its unique electronic properties and structural versatility have propelled its derivatives into clinical trials for a spectrum of diseases, from oncology to neurodegenerative disorders. The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is the architectural blueprint that dictates their physical properties and, crucially, their interaction with biological targets.
This guide focuses on a specific, highly functionalized derivative: 5-bromo-6-chloro-1H-indazole-3-carboxylic acid . While a definitive, publicly available crystal structure for this exact compound is not available at the time of this writing, this document will provide a comprehensive technical overview based on established principles of synthetic chemistry, crystallographic data of closely related analogs, and the known impact of halogen substitution on molecular architecture and biological activity. By synthesizing this information, we aim to provide researchers with a robust framework for understanding and utilizing this compound in their drug discovery and development endeavors.
The Strategic Synthesis of a Dihalogenated Indazole Carboxylic Acid
The synthesis of this compound necessitates a multi-step approach, leveraging established methodologies for the construction and functionalization of the indazole ring system. The following proposed synthetic pathway is a logical amalgamation of reported procedures for related analogs.
Proposed Synthetic Workflow
The synthesis commences with a commercially available substituted aniline, which undergoes diazotization and cyclization to form the indazole core, followed by halogenation and carboxylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative, detailed procedure based on analogous syntheses.[2]
Step 1: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid
-
To a stirred solution of 2-amino-4-chlorobenzoic acid in a suitable organic solvent (e.g., ethanol), add a solution of sodium nitrite in water dropwise at 0-5 °C.
-
Maintain the temperature and stir for 1 hour.
-
Add a solution of ethyl pyruvate and a reducing agent (e.g., sodium sulfite) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-chloro-1H-indazole-3-carboxylic acid ethyl ester.
-
Hydrolyze the ester using a base (e.g., NaOH) in a mixture of water and ethanol to obtain 6-chloro-1H-indazole-3-carboxylic acid.
Step 2: Bromination to yield this compound
-
Dissolve 6-chloro-1H-indazole-3-carboxylic acid in concentrated sulfuric acid at 0 °C.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water and dry under vacuum to afford the final product.
Unveiling the Molecular Architecture: A Predictive Crystal Structure Analysis
In the absence of a determined crystal structure for this compound, we can infer its key structural features by analyzing the crystallographic data of a close analog, 1-methyl-1H-indazole-3-carboxylic acid .[3][4]
Expected Molecular Geometry
The indazole ring system is inherently planar. The carboxylic acid group at the 3-position will likely be slightly twisted out of the plane of the bicyclic system. The bromine and chlorine atoms will be situated on the benzene ring portion of the indazole core.
| Parameter | Expected Value/Observation | Rationale |
| Indazole Ring | Planar | Aromatic bicyclic system. |
| Carboxylic Acid Torsion Angle | 10-20° | Steric hindrance with the indazole ring. |
| C-Br Bond Length | ~1.90 Å | Standard for aryl bromides. |
| C-Cl Bond Length | ~1.74 Å | Standard for aryl chlorides. |
| Intramolecular Hydrogen Bonding | Unlikely | No suitable donor-acceptor pairs. |
The Supramolecular Synthon: Hydrogen-Bonded Dimers
A key feature in the crystal packing of many carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid moieties. In the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid, such dimers are observed, forming a robust supramolecular synthon.[3][4] It is highly probable that this compound will exhibit a similar hydrogen bonding pattern, leading to the formation of planar, dimeric units.
References
Substituted Indazole-3-Carboxylic Acids: A Technical Guide to Synthesis, Biological Activity, and Drug Development
Executive Summary: The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Among its many derivatives, substituted indazole-3-carboxylic acids represent a particularly versatile class, with the carboxylic acid moiety serving as a crucial synthetic handle for extensive chemical modification.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of this compound class. We will explore robust synthetic strategies for the core and its derivatives, delve into the critical structure-activity relationships (SAR) that govern biological function, and survey key therapeutic applications, including anti-inflammatory, anticancer, and central nervous system agents.[2][4][5] By integrating field-proven experimental protocols and mechanistic insights, this guide aims to serve as a comprehensive resource for the rational design and development of novel therapeutics based on the indazole-3-carboxylic acid framework.
The Indazole-3-Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry
The indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery due to its unique structural and electronic properties, which allow it to participate in various non-covalent interactions with biological macromolecules.[6] The introduction of a carboxylic acid group at the 3-position profoundly enhances its utility, providing a reactive site for the synthesis of esters, amides, and other functional groups. This versatility has enabled the exploration of vast chemical space, leading to the identification of potent modulators for a wide range of biological targets.
The significance of this scaffold is underscored by its presence in drugs like Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, and its role as a key intermediate in the synthesis of numerous clinical candidates.[1][5] The ability to strategically introduce substituents on the indazole nitrogen atoms (N1 and N2) and the benzene ring, in addition to modifying the C3-carboxylic acid, allows for the fine-tuning of physicochemical properties and biological activity, making it an ideal starting point for drug discovery campaigns.
Synthetic Strategies for the Indazole-3-Carboxylic Acid Core and its Derivatives
The synthesis of substituted indazole-3-carboxylic acids can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and safety considerations.
Core Synthesis: Key Methodologies
Method A: Lithiation and Carboxylation of N-Protected Indazole A prevalent laboratory-scale method involves the direct carboxylation of an N-protected indazole.[1][6] The rationale for N-protection, typically with a group like (2-trimethylsilyl)ethoxymethyl (SEM), is to prevent the highly acidic N-H proton from being abstracted by the strong base.[6][7] Once protected, the C3 position becomes the most acidic carbon-hydrogen bond, allowing for regioselective deprotonation with an organolithium reagent such as n-butyl lithium (n-BuLi). The resulting anion is then quenched with carbon dioxide (CO2) to install the carboxylic acid moiety.[1][6] Subsequent deprotection yields the desired 1H-indazole-3-carboxylic acid.
Method B: Diazonium-Free Routes for Scalability For industrial applications, safety and scalability are paramount. Diazonium-free routes, which avoid potentially explosive intermediates, are therefore preferred. One such method begins with the reaction of commercially available phenylhydrazine and benzaldehyde to form a benzaldehyde phenylhydrazone intermediate.[8] This is followed by a cyclization and oxidation sequence to construct the indazole core, providing a safer and more scalable process for producing the key indazole-3-carboxylic acid intermediate.[8]
Derivatization at the Carboxylic Acid: The Gateway to Amides
The most common and biologically significant derivatization of indazole-3-carboxylic acid is its conversion to an amide (carboxamide). This transformation is typically achieved through standard peptide coupling conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBT), or O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.[1][9]
N1-Alkylation: Modulating Physicochemical and Pharmacological Properties
Substitution at the N1 position is a critical strategy for modulating the target affinity, selectivity, and pharmacokinetic properties of indazole derivatives. A highly efficient method involves the direct and selective alkylation of indazole-3-carboxylic acid itself.[10] This approach has been shown to provide higher yields and better regioselectivity compared to the alkylation of the corresponding methyl ester, which can sometimes suffer from poor selectivity.[10] This direct method is particularly valuable in the synthesis of N-substituted indazole-3-carboxamides, a class that includes synthetic cannabinoids and other potent biological modulators.[10]
Key Biological Targets and Therapeutic Applications
The structural versatility of substituted indazole-3-carboxylic acids has led to their application across multiple therapeutic areas.
Anti-inflammatory and Immunomodulatory Activity: CRAC Channel Blockade
A significant breakthrough in the field was the discovery of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[4][11] These channels are critical for the function of mast cells, which play a central role in allergic and inflammatory responses.[12] Blocking the influx of extracellular calcium through CRAC channels stabilizes mast cells, preventing the release of pro-inflammatory mediators like histamine and tumor necrosis factor-alpha (TNFα).[4]
The structure-activity relationship (SAR) studies for these compounds revealed a crucial and unexpected finding: the regiochemistry of the amide linker is determinative for activity.[11] Derivatives with a 'reversed' amide linkage (-CO-NH-Ar) were found to be potent inhibitors with sub-micromolar IC50 values, whereas the isomeric 'normal' amide derivatives (-NH-CO-Ar) were largely inactive.[4][12] This discovery highlights the precise structural requirements for CRAC channel inhibition and has opened new avenues for the development of novel immunomodulators for diseases like cancer and autoimmune disorders.[11]
Anticancer Applications
The indazole scaffold is a well-established pharmacophore in oncology.[2] Several FDA-approved small molecule anticancer drugs feature this core structure. Derivatives of indazole-3-carboxylic acid have demonstrated potent antiproliferative activity against various cancer cell lines.[2] Their mechanisms of action are diverse and include:
-
Induction of Apoptosis: Certain compounds promote programmed cell death by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[2]
-
Kinase Inhibition: The indazole amide framework has been successfully employed to develop inhibitors of key signaling kinases, such as ERK1/2, which are often dysregulated in cancer.[13]
-
PARP-1 Inhibition: N-substituted indazole-3-carboxamides have been designed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, making them attractive targets for combination therapy with DNA-damaging agents.[14]
Central Nervous System (CNS) Applications
The indazole core is also important in the development of CNS-active agents. As mentioned, Granisetron (an N-substituted indazole-3-carboxamide) is a potent 5-HT3 antagonist.[1] This demonstrates that by carefully selecting substituents, the scaffold can be tailored to interact with neurotransmitter receptors, opening possibilities for treating a range of psychiatric and neurological disorders.[8]
| Compound Class | Biological Target | Reported Activity (IC50) | Therapeutic Area | Reference |
| Indazole-3-carboxamides | CRAC Channel | 0.28 - 1.51 µM | Inflammation, Autoimmunity | [4][11] |
| N-substituted Indazole-3-carboxamides | PARP-1 | 6.8 µM | Cancer | [14] |
| Indazole-3-carboxamides | ERK1/2 Kinase | Potent Inhibition | Cancer | [13] |
| Indazole Derivatives | Various Cancer Cell Lines | 0.23 - 1.15 µM | Cancer | [2] |
| Granisetron | 5-HT3 Receptor | Antagonist | Antiemetic (CNS) | [1][5] |
Field-Proven Methodologies: Experimental Protocols
The following protocols are provided as representative examples of the synthesis and biological evaluation of a substituted indazole-3-carboxylic acid derivative, emphasizing self-validating steps to ensure trustworthiness and reproducibility.
Protocol: Synthesis of a Representative N1-Substituted Indazole-3-Carboxamide
This protocol is adapted from the synthesis of potent CRAC channel blockers.[4] It describes the N1-alkylation of indazole-3-carboxylic acid followed by amide coupling.
Step 1: N1-Alkylation of Indazole-3-Carboxylic Acid
-
To a solution of indazole-3-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the desired alkylating agent (e.g., 2,4-dichlorobenzyl chloride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by adding ice-cold water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the N1-substituted indazole-3-carboxylic acid.
-
Validation: Confirm the structure and purity via ¹H NMR and LC-MS.
Step 2: Amide Coupling
-
Suspend the N1-substituted indazole-3-carboxylic acid (1.0 equiv) from Step 1 in anhydrous dichloromethane (DCM) or DMF.
-
Add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF (if using DCM as solvent) at 0 °C. Stir for 1-2 hours until gas evolution ceases, forming the acyl chloride intermediate. Remove excess oxalyl chloride under reduced pressure.
-
In a separate flask, dissolve the desired aryl amine (ArNH2, 1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DCM.
-
Add the solution of the in-situ generated acyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC.
-
Validation: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity, and assess purity by HPLC (>95%).
Protocol: In Vitro Calcium Influx Assay for CRAC Channel Activity
This protocol, based on methods used for RBL-2H3 cells, evaluates a compound's ability to block CRAC channels.[4]
-
Cell Culture: Culture RBL-2H3 mast cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of the synthesized indazole-3-carboxamide derivatives to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
CRAC Channel Activation: To activate the CRAC channels, add Thapsigargin (a SERCA inhibitor that depletes ER calcium stores) to all wells except the negative controls.[4]
-
Data Acquisition: Immediately begin measuring fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths (e.g., 485/520 nm for Fluo-4) over time.
-
Data Analysis: Calculate the percentage of inhibition of calcium influx for each compound concentration relative to the vehicle control (e.g., DMSO). Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Conclusion and Future Perspectives
Substituted indazole-3-carboxylic acids continue to be a highly productive scaffold in the pursuit of novel therapeutics. Their synthetic tractability, coupled with the profound biological activities of their derivatives, ensures their continued relevance in drug discovery. The critical SAR insights, such as the importance of amide bond regiochemistry for CRAC channel inhibitors, demonstrate that subtle structural modifications can lead to dramatic gains in potency and selectivity.
Future research will likely focus on several key areas:
-
Exploring Novel Substitution Patterns: The systematic exploration of substituents on both the indazole core and the derivatized side chains will undoubtedly uncover new biological activities.
-
Development of Covalent and Targeted Inhibitors: Leveraging the indazole core to design targeted covalent inhibitors or drug conjugates could lead to more potent and durable therapeutic effects.
-
Application to New Biological Targets: As our understanding of disease biology grows, the indazole-3-carboxylic acid library can be screened against new and emerging targets to identify starting points for novel drug discovery programs.
By building on the solid foundation of chemical synthesis and biological understanding detailed in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Framework for Targeting Diverse Biological Pathways in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets.[1] This versatility has led to the development of several FDA-approved drugs and a robust pipeline of clinical candidates for various therapeutic areas, most notably in oncology. This technical guide provides an in-depth exploration of the key biological targets of indazole derivatives, offering insights into their mechanism of action, structure-activity relationships (SAR), and the experimental workflows employed for their identification and characterization. We will delve into the major classes of targets, including protein kinases, DNA repair enzymes, immunomodulatory enzymes, and epigenetic modulators, providing detailed protocols and data interpretation strategies to empower researchers in their drug discovery endeavors.
The Indazole Core: A Foundation for Versatile Molecular Recognition
The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally more stable and is the predominant form in many biologically active derivatives.[2] The unique electronic properties and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make the indazole scaffold an excellent starting point for the design of potent and selective inhibitors for a diverse range of protein targets.[3]
Protein Kinases: A Major Arena for Indazole Derivatives
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4] Indazole derivatives have proven to be highly effective kinase inhibitors, with several approved drugs targeting this enzyme class.[5]
Vascular Endothelial Growth Factor Receptors (VEGFRs)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6][7] Indazole-based compounds, such as Pazopanib and Axitinib , are potent multi-targeted tyrosine kinase inhibitors that prominently feature VEGFR inhibition in their activity profile.
Mechanism of Action: Indazole-based VEGFR inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[8]
VEGFR Signaling Pathway and Point of Inhibition
dot graph "VEGFR_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_VEGFR2 [label="P-VEGFR2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indazole_Inhibitor [label="Indazole Derivative\n(e.g., Pazopanib, Axitinib)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> P_VEGFR2 [label="Dimerization &\nAutophosphorylation"]; Indazole_Inhibitor -> VEGFR2 [label="Inhibits ATP binding", style=dashed, color="#EA4335"]; P_VEGFR2 -> {PLCg, PI3K}; PLCg -> RAS; RAS -> RAF -> MEK -> ERK; PI3K -> AKT; ERK -> {Proliferation, Migration}; AKT -> Survival; } caption [label="VEGFR2 signaling pathway and inhibition by indazole derivatives.", fontname="Arial", fontsize=10];
Other Clinically Relevant Kinase Targets
Beyond VEGFRs, indazole derivatives have shown potent inhibitory activity against a range of other kinases implicated in cancer and other diseases:
-
c-Met: The receptor for hepatocyte growth factor (HGF), c-Met is often overexpressed or mutated in various cancers, promoting tumor growth, invasion, and metastasis.
-
Anaplastic Lymphoma Kinase (ALK): Genetic rearrangements involving the ALK gene are oncogenic drivers in certain cancers, such as non-small cell lung cancer. Entrectinib is an indazole-based inhibitor of ALK, ROS1, and TRK kinases.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various developmental syndromes and cancers.
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is a target in cancer therapy due to its role in mitosis.[9]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease, making it a key therapeutic target.[10]
Experimental Workflow for Kinase Inhibitor Profiling
A systematic approach is essential for the identification and characterization of novel kinase inhibitors. The following workflow outlines the key experimental stages:
Kinase Inhibitor Discovery Workflow
// Nodes HTS [label="High-Throughput Screening\n(HTRF, AlphaLISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="IC50 Determination\n(Biochemical Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="Kinome Profiling\n(Kinase Panel Screen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Assays [label="Cell-Based Assays\n(Target Engagement, Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy\n(Xenograft Models)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#FFFFFF"];
// Edges HTS -> Hit_ID; Hit_ID -> IC50; IC50 -> Selectivity; Selectivity -> Cell_Assays; Cell_Assays -> In_Vivo; In_Vivo -> Lead_Opt; Lead_Opt -> IC50 [style=dashed, label="Iterative\nDesign"]; } caption [label="Workflow for the discovery and characterization of kinase inhibitors.", fontname="Arial", fontsize=10];
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol describes a common method for determining the in vitro potency of an indazole derivative against VEGFR-2 kinase activity.
Principle: The assay measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.
Materials:
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Indazole derivative (test compound) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole derivative in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reaction Setup:
-
Add kinase buffer to all wells.
-
Add the diluted indazole derivative to the test wells.
-
Add vehicle (DMSO in kinase buffer) to the positive control (100% activity) and negative control (no enzyme) wells.
-
Add the VEGFR-2 enzyme to the test and positive control wells. Add an equal volume of kinase buffer to the negative control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add a solution of ATP and the peptide substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Detection: Add the luminescence-based ATP detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the indazole derivative relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
DNA Repair Enzymes: Targeting the Achilles' Heel of Cancer Cells
Inhibiting DNA repair pathways is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other repair mechanisms. Indazole derivatives have been successfully developed as inhibitors of Poly (ADP-ribose) polymerase (PARP).
Poly (ADP-ribose) Polymerase (PARP)
PARP enzymes play a crucial role in the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, leads to synthetic lethality. Niraparib is an indazole-based PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.
Mechanism of Action: Indazole-based PARP inhibitors act as catalytic inhibitors, competing with NAD+ at the active site of the enzyme. This prevents the synthesis of poly(ADP-ribose) chains, which are necessary for the recruitment of other DNA repair proteins to the site of damage.
PARP in DNA Damage Response and Inhibition
// Nodes SSB [label="Single-Strand Break (SSB)", shape=ellipse, fillcolor="#FFFFFF"]; PARP [label="PARP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAR [label="PARylation", shape=ellipse, fillcolor="#FFFFFF"]; Recruitment [label="Recruitment of\nRepair Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; SSB_Repair [label="SSB Repair", shape=ellipse, fillcolor="#FFFFFF"]; Replication [label="DNA Replication", shape=ellipse, fillcolor="#FFFFFF"]; DSB [label="Double-Strand Break (DSB)", shape=ellipse, fillcolor="#FFFFFF"]; HR_Repair [label="Homologous Recombination\n(HR) Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability", shape=ellipse, fillcolor="#FFFFFF"]; Indazole_Inhibitor [label="Indazole Derivative\n(e.g., Niraparib)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; BRCA_deficient [label="BRCA-deficient\nCancer Cell", style=dashed, shape=plaintext]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SSB -> PARP [label="Activates"]; PARP -> PAR [label="Catalyzes"]; PAR -> Recruitment; Recruitment -> SSB_Repair; SSB -> Replication [label="If unrepaired"]; Replication -> DSB; DSB -> HR_Repair [label="Repaired by"]; HR_Repair -> Cell_Viability; Indazole_Inhibitor -> PARP [label="Inhibits", style=dashed, color="#EA4335"]; PARP -> SSB_Repair [style=invis]; DSB -> Apoptosis [label="If HR is deficient"]; } caption [label="Role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.", fontname="Arial", fontsize=10];
Immunomodulatory Enzymes: Unleashing the Immune System Against Cancer
Modulating the tumor microenvironment to enhance the anti-tumor immune response is a cornerstone of modern cancer therapy. Indazole derivatives have been investigated as inhibitors of enzymes that play a key role in immune suppression.
Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[11] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, both of which suppress T-cell function and promote an immunosuppressive environment.[12]
Mechanism of Action: Indazole-based IDO1 inhibitors are being developed to block the enzymatic activity of IDO1, thereby restoring tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites.[13] This is expected to enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
Epigenetic Modulators: Rewriting the Cancer Code
Epigenetic modifications, such as histone acetylation and methylation, play a crucial role in regulating gene expression without altering the DNA sequence.[14][15] The enzymes responsible for these modifications are attractive targets for cancer therapy. Indazole derivatives are emerging as promising inhibitors of epigenetic modulators.[16]
Histone Deacetylases (HDACs)
HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[17] Overexpression of certain HDACs is associated with the silencing of tumor suppressor genes.[18] Indazole-based HDAC inhibitors have been designed to restore the expression of these genes and induce apoptosis in cancer cells.[19]
Bromodomains
Bromodomains are "reader" domains that recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters.[20] The bromodomain and extra-terminal (BET) family of proteins, which includes BRD4, are key regulators of oncogenes like c-Myc. Indazole derivatives are being explored as inhibitors of BET bromodomains to downregulate the expression of these oncogenes.[20]
Experimental Workflow for Characterizing Epigenetic Modulator Inhibitors
The evaluation of inhibitors targeting epigenetic modulators requires a combination of biochemical and cellular assays.
Epigenetic Inhibitor Characterization Workflow
// Nodes Biochemical_Assay [label="Biochemical Assay\n(HDAC/Bromodomain Activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CETSA [label="Target Engagement\n(Cellular Thermal Shift Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Histone Modification Analysis\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression Analysis\n(qPCR/RNA-seq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Phenotype [label="Cellular Phenotypic Assays\n(Apoptosis, Cell Cycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Biochemical_Assay -> CETSA; CETSA -> Western_Blot; Western_Blot -> Gene_Expression; Gene_Expression -> Cell_Phenotype; } caption [label="Workflow for characterizing inhibitors of epigenetic modulators.", fontname="Arial", fontsize=10];
Detailed Protocol: Fluorometric HDAC Activity Assay
This protocol provides a general method for measuring the activity of HDACs and the potency of indazole-based inhibitors.
Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of HDAC activity, the acetyl group is removed, and a developer solution then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
Materials:
-
Purified HDAC enzyme or nuclear extract containing HDAC activity
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
Indazole derivative (test compound) dissolved in DMSO
-
HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
Developer solution
-
Black, flat-bottom 96- or 384-well plates
-
Multichannel pipettes
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the indazole derivative and the positive control inhibitor in HDAC assay buffer.
-
Dilute the HDAC enzyme or nuclear extract to the desired concentration in HDAC assay buffer.
-
-
Reaction Setup:
-
Add HDAC assay buffer to all wells.
-
Add the diluted indazole derivative or positive control to the respective wells. Add vehicle to the control wells.
-
Add the diluted HDAC enzyme or nuclear extract to all wells except the "no enzyme" control.
-
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to all wells. This will stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis:
-
Subtract the background fluorescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the indazole derivative relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Assays for Functional Characterization
Beyond biochemical assays, it is crucial to evaluate the effects of indazole derivatives in a cellular context.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[21]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Apoptosis Induction (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Principle: Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.
Target Deconvolution and Engagement
For hits identified through phenotypic screening, or to confirm the on-target activity of a designed inhibitor, it is essential to identify the specific cellular target(s).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells and cell lysates.[22]
Principle: The binding of a ligand (e.g., an indazole derivative) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells or lysates are heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve in the presence of the compound indicates target engagement.[23]
Conclusion and Future Perspectives
The indazole scaffold continues to be a highly valuable framework in the design of novel therapeutics. Its ability to interact with a diverse range of biological targets, from protein kinases to epigenetic modulators, underscores its importance in drug discovery. The ongoing exploration of new indazole derivatives, coupled with advanced screening technologies and a deeper understanding of disease biology, promises to deliver the next generation of innovative medicines. This guide provides a comprehensive overview of the key biological targets of indazole derivatives and the experimental methodologies required for their characterization, serving as a valuable resource for researchers dedicated to advancing the field of drug development.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology 2e, Genetics, Gene Expression, Eukaryotic Epigenetic Gene Regulation | OpenEd CUNY [opened.cuny.edu]
- 6. Signaling pathways induced by vascular endothelial growth factor (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fortislife.com [fortislife.com]
- 12. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. content.abcam.com [content.abcam.com]
- 22. news-medical.net [news-medical.net]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
use of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid as a chemical intermediate
An In-Depth Guide to the Strategic Application of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid as a Chemical Intermediate
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery
The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. As a bioisostere of the native indole nucleus, it is frequently incorporated into small molecules designed to modulate enzyme and receptor activity.[1][2] Its derivatives have found application as potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4][5]
Within this important class of heterocycles, This compound stands out as a particularly versatile and powerful chemical intermediate. Its strategic arrangement of functional groups—a reactive carboxylic acid and two distinct halogen atoms—provides chemists with a trifecta of synthetic handles to systematically build and optimize complex drug candidates. The carboxylic acid at the 3-position is an ideal anchor for amide bond formation, a ubiquitous linkage in pharmaceuticals.[6][7] Concurrently, the bromine and chlorine atoms at the 5- and 6-positions serve as orthogonal sites for late-stage functionalization via cross-coupling reactions and can play a direct role in enhancing target binding affinity through halogen bonding.
This guide provides a detailed exploration of the applications and experimental protocols for this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its unique chemical architecture.
Physicochemical and Handling Properties
A thorough understanding of a starting material's properties is fundamental to successful and safe experimentation. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrClN₂O₂ | [8] |
| Molecular Weight | 275.49 g/mol | [8] |
| Appearance | Typically a solid (e.g., off-white to yellow powder) | [9][10] |
| Storage | Sealed in a dry environment, store at 2-8°C | |
| Key Functional Groups | Carboxylic Acid, Aryl Bromide, Aryl Chloride, Indazole NH | N/A |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for halogenated aromatic carboxylic acids apply.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[12][14]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[12] In case of ingestion, rinse mouth and seek immediate medical attention.[11][12]
-
Stability: The compound is generally stable under recommended storage conditions.[13] Avoid strong oxidizing agents.[13]
Core Application: A Multi-Functional Linchpin in Kinase Inhibitor Synthesis
The primary application of this compound is as a central building block for potent and selective protein kinase inhibitors.[15][16] The molecule's design allows for a modular and convergent synthetic strategy where different fragments of the final drug can be systematically introduced.
-
The Indazole Core as a Hinge-Binder: The N1-H of the indazole ring often acts as a hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
-
The C3-Carboxylic Acid for Amide Coupling: The carboxylic acid is the primary point of diversification. It is readily activated to form an amide bond with a vast library of commercially available amines. This reaction constructs the main body of the inhibitor, which explores other regions of the ATP pocket to confer potency and selectivity.[7][17]
-
The C5-Bromo and C6-Chloro Substituents for SAR Exploration:
-
Direct Binding Contribution: The electron-withdrawing nature of the halogens can modulate the acidity of the indazole N-H, fine-tuning the strength of the hinge-binding interaction. Furthermore, these halogens can form favorable halogen bonds with backbone carbonyls or other residues in the active site.
-
Vector for Cross-Coupling: The C5-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] This allows for the introduction of aryl or heteroaryl groups that can extend into the solvent-exposed region of the kinase, a common strategy for improving pharmacokinetic properties and achieving subtype selectivity.[2]
-
The following diagram illustrates the strategic role of this intermediate in assembling a hypothetical kinase inhibitor.
Caption: Strategic synthesis of kinase inhibitors.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations involving this compound. Researchers should optimize conditions based on their specific substrates.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol describes a standard and reliable method for forming an amide bond between the title intermediate and a primary or secondary amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is a common strategy that minimizes side reactions.[4][17][18]
Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an activated ester, which is less prone to racemization and reacts cleanly with the amine nucleophile to yield the desired amide.[18] A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and the HOBt, ensuring the reacting amine remains in its free, nucleophilic state.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).
-
Reagent Addition: Add the desired amine (1.1 equivalents) and HOBt (1.2 equivalents). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Base Addition: Slowly add DIPEA (2.5 equivalents) to the stirring solution.
-
Activation: Add EDC hydrochloride (1.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[18]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the final amide product.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C5-bromo position of the indazole core, a key step for late-stage diversification.[2][19]
Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond, which is more reactive than the C-Cl bond. The resulting Pd(II) species then undergoes transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine the 5-bromo-6-chloro-indazole derivative (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.10 equivalents), under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the C5-arylated indazole.
Conclusion
This compound is a high-value, strategically designed chemical intermediate that provides a robust and flexible platform for the synthesis of complex molecules, particularly kinase inhibitors. Its pre-installed handles for both amide coupling and cross-coupling reactions allow for a convergent and highly efficient approach to building molecular diversity. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full synthetic potential of this powerful building block in their drug discovery programs.
References
- 1. Page loading... [guidechem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. chemscene.com [chemscene.com]
- 9. 5-Bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 10. 5-bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-bromo-6-chloro-1H-indazole-3-carboxylic acid in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid as a versatile scaffold in medicinal chemistry. This document outlines a proposed synthesis of the core molecule, its application in the development of potent inhibitors for a key therapeutic target, and detailed protocols for the synthesis and biological evaluation of its derivatives.
Introduction: The Privileged Indazole Scaffold
The indazole ring system is a prominent structural motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] As a bioisostere of the naturally occurring indole nucleus, indazole-containing compounds have been successfully developed into drugs targeting a range of diseases, including cancer, inflammation, and neurological disorders.[2][4] The carboxylic acid functionality at the 3-position of the indazole ring is a particularly valuable handle for synthetic elaboration, enabling the creation of diverse libraries of compounds for drug discovery programs.[5][6]
This compound is a halogenated derivative that offers several advantages for medicinal chemists. The presence of two distinct halogen atoms at the 5- and 6-positions allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. Furthermore, these halogens can serve as synthetic handles for further diversification through cross-coupling reactions. This document focuses on the application of this scaffold in the development of inhibitors for the Calcium-Release Activated Calcium (CRAC) channel, a critical regulator of immune cell function.[7][8]
Proposed Synthesis of this compound
While this compound is commercially available, a reliable synthetic route is essential for large-scale production and the synthesis of analogs. The following protocol is a proposed synthetic route adapted from established procedures for similar indazole-3-carboxylic acids.[5][9] The synthesis commences from a commercially available substituted toluene and proceeds through a series of well-established transformations.
Rationale: The proposed synthesis starts with the oxidation of the methyl group of the substituted toluene to a carboxylic acid. This is followed by nitration, which is directed by the existing substituents. The resulting nitrobenzoic acid is then converted to its methyl ester to protect the carboxylic acid and improve solubility for the subsequent reduction. The nitro group is reduced to an amine, which then undergoes diazotization and intramolecular cyclization to form the indazole ring. Finally, saponification of the methyl ester yields the desired this compound.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of this compound
-
Step 1: Synthesis of 4-Bromo-5-chloro-2-nitrotoluene. To a solution of 4-bromo-3-chlorotoluene in sulfuric acid, slowly add a nitrating mixture (fuming nitric acid and sulfuric acid) at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Pour the reaction mixture onto ice and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Synthesis of 4-Bromo-5-chloro-2-nitrobenzoic acid. Dissolve the 4-bromo-5-chloro-2-nitrotoluene in a mixture of pyridine and water. Heat the solution to reflux and add potassium permanganate portion-wise. Continue refluxing until the purple color of the permanganate disappears. Cool the mixture, filter off the manganese dioxide, and wash the filter cake with hot water. Acidify the filtrate with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry.
-
Step 3: Synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate. To a solution of 4-bromo-5-chloro-2-nitrobenzoic acid in methanol, add a catalytic amount of sulfuric acid. Heat the mixture at reflux for several hours until the reaction is complete. Cool the solution, remove the methanol under reduced pressure, and dissolve the residue in an organic solvent. Wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.
-
Step 4: Synthesis of Methyl 2-amino-4-bromo-5-chlorobenzoate. Dissolve the methyl 4-bromo-5-chloro-2-nitrobenzoate in ethanol and add tin(II) chloride dihydrate. Heat the mixture at reflux until the reduction is complete. Cool the reaction, and quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Step 5: Synthesis of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate. Dissolve the methyl 2-amino-4-bromo-5-chlorobenzoate in glacial acetic acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise. Stir the reaction at low temperature for 1-2 hours. Allow the reaction to warm to room temperature and stir overnight. Pour the mixture into water and extract the product. The crude product can be purified by column chromatography.
-
Step 6: Synthesis of this compound. Dissolve the methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate in a mixture of THF and water. Add an excess of lithium hydroxide and stir at room temperature until the saponification is complete. Acidify the reaction mixture with dilute HCl to precipitate the final product. Filter the solid, wash with water, and dry under vacuum.
Application in Medicinal Chemistry: Targeting the CRAC Channel
The aberrant activation of mast cells is a key event in the pathogenesis of numerous inflammatory and autoimmune diseases.[8] A critical step in mast cell activation is the influx of extracellular calcium through the highly selective Calcium-Release Activated Calcium (CRAC) channels.[7] Therefore, blocking CRAC channels represents a promising therapeutic strategy for these conditions.
Recent studies have identified indazole-3-carboxamides as potent CRAC channel blockers.[7][8][10] These compounds have been shown to inhibit calcium influx and the subsequent release of pro-inflammatory mediators from mast cells.[7] The this compound scaffold is an excellent starting point for the development of novel CRAC channel inhibitors, with the halogen substituents potentially enhancing potency and modulating pharmacokinetic properties.
Protocols for Derivative Synthesis and Biological Evaluation
Protocol 2: Synthesis of a 5-bromo-6-chloro-1H-indazole-3-carboxamide Derivative
This protocol describes a standard amide coupling procedure to synthesize a derivative of this compound, a potential CRAC channel inhibitor. The choice of amine for the coupling can be varied to explore the structure-activity relationship.
Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a mild and efficient method for the synthesis of the desired carboxamide, minimizing side reactions and racemization if chiral amines are used.
Caption: Workflow for the synthesis of a 5-bromo-6-chloro-1H-indazole-3-carboxamide derivative.
-
Materials:
-
This compound
-
Amine of choice (e.g., 4-fluoroaniline)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the selected amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3: In Vitro Evaluation of CRAC Channel Inhibition using a Calcium Influx Assay
This protocol describes a cell-based assay to determine the inhibitory activity of the synthesized compounds on CRAC channels. The assay measures changes in intracellular calcium concentration in response to store depletion.
Rationale: RBL-2H3 cells are a rat basophilic leukemia cell line commonly used as a model for mast cells. They express the necessary components of the CRAC channel signaling pathway. Thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), is used to deplete intracellular calcium stores, which in turn activates the store-operated CRAC channels on the plasma membrane, leading to a sustained influx of extracellular calcium. A fluorescent calcium indicator, such as Fura-2 AM, is used to measure the resulting increase in intracellular calcium. An effective CRAC channel inhibitor will block this calcium influx.
Caption: Experimental workflow for the in vitro calcium influx assay.
-
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Calcium-free HBS
-
Thapsigargin
-
Test compounds
-
Positive control (e.g., a known CRAC channel inhibitor)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and grow to confluence.
-
Wash the cells with HBS.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBS for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and add HBS containing various concentrations of the test compounds or vehicle control. Incubate for 10-20 minutes.
-
Measure the baseline fluorescence using a plate reader (excitation at 340 nm and 380 nm, emission at 510 nm).
-
To deplete intracellular calcium stores, replace the buffer with calcium-free HBS containing thapsigargin (e.g., 1 µM) and the test compounds.
-
After store depletion, add a solution of CaCl₂ to the wells to a final concentration of 1-2 mM to initiate calcium influx through the CRAC channels.
-
Immediately begin recording the fluorescence ratio (F340/F380) over time.
-
The inhibitory effect of the compounds is determined by the reduction in the peak calcium influx compared to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
Based on published data for indazole-3-carboxamides as CRAC channel blockers, several key SAR trends have been identified.[7][8][10]
| Position | Modification | Impact on Activity |
| Indazole N1 | Alkylation (e.g., with small alkyl or cycloalkylmethyl groups) | Generally well-tolerated or beneficial for potency. |
| Indazole C5/C6 | Halogenation (e.g., Br, Cl) | Can enhance potency and modulate physicochemical properties. The specific combination of 5-bromo and 6-chloro is a novel exploration. |
| Amide Linker | The regiochemistry of the amide (-CONH-) is crucial. | The "reversed" amide isomer (-NHCO-) is significantly less active or inactive.[7][8] |
| Amide N-substituent | Aromatic or heteroaromatic rings | Often required for potent activity. Substitution patterns on the aryl ring significantly impact potency. |
The 5-bromo and 6-chloro substituents on the target scaffold are expected to increase lipophilicity, which may enhance cell permeability and target engagement. The electron-withdrawing nature of these halogens can also influence the pKa of the indazole N-H, potentially affecting target binding.
CRAC Channel Signaling Pathway
The following diagram illustrates the signaling cascade leading to mast cell degranulation upon antigen stimulation, highlighting the central role of the CRAC channel.
Caption: Signaling pathway of mast cell activation and the point of intervention for CRAC channel inhibitors.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Synthesis of 5-bromo-6-chloro-1H-indazole-3-carboxylic Acid Derivatives: An Application Note and Protocol
Abstract
This technical guide provides detailed protocols for the synthesis of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the importance of this scaffold, we present two plausible and scientifically grounded synthetic routes, designed for adaptability and scalability in a research setting. This document is intended for researchers, chemists, and professionals in the field of drug discovery, offering in-depth procedural details, mechanistic insights, and guidance for the synthesis of the core compound and its subsequent derivatization.
Introduction
The indazole ring system is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of pharmacologically active agents. Halogenated indazoles, in particular, serve as versatile intermediates, allowing for further functionalization through cross-coupling reactions to explore the chemical space around the core structure. The target molecule, this compound, with its specific substitution pattern, represents a valuable starting material for the synthesis of novel therapeutic candidates.
This guide outlines two distinct synthetic pathways to this target molecule, leveraging common starting materials and established organic transformations. The first route proceeds via a substituted indole intermediate, while the second utilizes a substituted isatin precursor. Each protocol is presented with a step-by-step methodology, accompanied by a discussion of the underlying chemical principles.
Synthetic Route 1: Via a 5-Bromo-6-Chloro-Indole Intermediate
This approach leverages the synthesis of a pre-functionalized indole, which is then converted into the target indazole. A key advantage of this route is the early introduction of the required halogen atoms onto a more reactive indole precursor.
Workflow for Synthetic Route 1
Caption: Workflow for the synthesis of the target compound via an indole intermediate.
Protocol 1: Synthesis of this compound from an Indole Precursor
This protocol is conceptualized based on the conversion of a known indole intermediate, 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol[2], to the target indazole. The conversion of indoles to indazole-3-carboxaldehydes via nitrosation is a known transformation, which can then be oxidized to the carboxylic acid.[3]
Step 1: Synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol
The starting indole can be synthesized from 4-chloro-2-aminobenzoic acid through a multi-step process involving bromination, nucleophilic substitution, and cyclization, as detailed in the patent literature.[4] For the purpose of this guide, we will consider the commercially available 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol as the starting material.[2]
Step 2: Oxidative Ring Expansion to this compound
This step involves the nitrosation of the indole ring, leading to a ring-opened intermediate that subsequently cyclizes to form the indazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol (1.0 equiv.) in a mixture of acetic acid and water.
-
Nitrosation: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of sodium nitrite (NaNO₂, 1.2 equiv.) in water and add it dropwise to the indole solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Upon completion of the initial reaction, add an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) portion-wise at room temperature. The reaction is typically exothermic and may require cooling to maintain a temperature between 20-30 °C.
-
Work-up: Once the oxidation is complete (as indicated by TLC), quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide (if KMnO₄ was used) is dissolved.
-
Extraction: Acidify the mixture with concentrated HCl to a pH of 1-2. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol | 1.0 equiv. | Starting Material |
| Sodium Nitrite (NaNO₂) | 1.2 equiv. | Nitrosating Agent |
| Acetic Acid/Water | - | Solvent |
| Potassium Permanganate (KMnO₄) | ~2.0 equiv. | Oxidizing Agent |
| Sodium Bisulfite | - | Quenching Agent |
| Concentrated HCl | - | Acidification for Precipitation |
Synthetic Route 2: Via a 5-Bromo-6-chloroisatin Intermediate
This alternative route involves the synthesis of a doubly halogenated isatin, which is then converted to the target indazole-3-carboxylic acid. This method is advantageous if the corresponding substituted aniline is readily available.
Workflow for Synthetic Route 2
Caption: Workflow for the synthesis of the target compound via an isatin intermediate.
Protocol 2: Synthesis from 4-Chloroaniline
Step 1: Synthesis of 6-Chloroisatin
6-Chloroisatin can be prepared from 4-chloroaniline using the Sandmeyer isonitrosoacetanilide isatin synthesis.[1]
-
Formation of Isonitrosoacetanilide: React 4-chloroaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl to form N-(4-chlorophenyl)-2-(hydroxyimino)acetamide.
-
Cyclization: Treat the resulting isonitrosoacetanilide with concentrated sulfuric acid with heating to induce cyclization to 6-chloroisatin. The product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.
Step 2: Bromination of 6-Chloroisatin to 5-Bromo-6-chloroisatin
This step involves the electrophilic bromination of the 6-chloroisatin. The electron-donating nature of the amino group directs the bromination to the 5-position.
-
Reaction Setup: Dissolve 6-chloroisatin (1.0 equiv.) in concentrated sulfuric acid in a round-bottom flask.
-
Bromination: Cool the solution to 0-5 °C. Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise, keeping the temperature below 10 °C.
-
Reaction Progression: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.
Step 3: Conversion to this compound
The conversion of isatin to indazole-3-carboxylic acid involves ring opening followed by diazotization and reductive cyclization.[5]
-
Ring Opening: Suspend 5-bromo-6-chloroisatin (1.0 equiv.) in an aqueous solution of sodium hydroxide (2.0 equiv.) and heat to 80-90 °C until a clear solution is formed. This opens the lactam ring to form the sodium salt of (4-bromo-5-chloro-2-aminophenyl)(oxo)acetic acid.
-
Diazotization: Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 equiv.) in water. Then, slowly add concentrated hydrochloric acid dropwise, maintaining the temperature below 5 °C, until the solution is acidic.
-
Reductive Cyclization: To the cold diazonium salt solution, add a solution of sodium sulfite or tin(II) chloride in concentrated HCl. Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Isolation: The product will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or aqueous acetic acid.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 6-Chloroisatin | 1.0 equiv. | Starting Material for Bromination |
| N-Bromosuccinimide (NBS) | 1.05 equiv. | Brominating Agent |
| Concentrated Sulfuric Acid | - | Solvent and Catalyst |
| Sodium Hydroxide | 2.0 equiv. | Base for Ring Opening |
| Sodium Nitrite | 1.1 equiv. | Diazotizing Agent |
| Sodium Sulfite/Tin(II) Chloride | - | Reducing Agent for Cyclization |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the deshielded region (typically 7.5-8.5 ppm). The absence of a proton at the 5 and 6 positions. A broad singlet for the N-H proton (often >13 ppm) and a carboxylic acid proton signal. For comparison, the ¹H NMR (DMSO-d₆) of 5-bromo-1H-indazole-3-carboxylic acid shows peaks at δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H).[6] |
| ¹³C NMR | Aromatic carbon signals, a signal for the carboxylic acid carbon (typically >160 ppm), and signals for the pyrazole ring carbons. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₈H₄BrClN₂O₂ (274.9 g/mol ) with the characteristic isotopic pattern for bromine and chlorine. |
| Melting Point | A sharp melting point is indicative of high purity. |
Synthesis of Derivatives
The carboxylic acid moiety at the 3-position is a versatile handle for further derivatization, most commonly to form amides and esters.
Protocol 3: Amide Synthesis
-
Activation: To a solution of this compound (1.0 equiv.) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.1 equiv.) or EDC/HOBt (1.1 equiv. each), and a base like DIPEA or N-methylmorpholine (2.0-3.0 equiv.).
-
Amine Addition: Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid. Then, add the desired primary or secondary amine (1.1 equiv.).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). The reaction mixture is then typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product can be purified by column chromatography or recrystallization.
Protocol 4: Ester Synthesis
-
Fischer Esterification: Reflux a solution of the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid like sulfuric acid.
-
Alkylation of the Carboxylate: Alternatively, deprotonate the carboxylic acid with a base like sodium hydride in a solvent such as DMF, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reagents. | Monitor the reaction closely by TLC. If the reaction stalls, consider increasing the temperature or adding more reagent. Ensure reagents are fresh and anhydrous where necessary. |
| Low Yield | Side reactions. Product loss during work-up and purification. | Optimize reaction conditions (temperature, solvent, stoichiometry). Refine the work-up and purification procedures to minimize loss. |
| Formation of Multiple Products | Lack of regioselectivity in halogenation or other steps. Isomer formation. | For bromination, ensure strong acidic conditions to favor substitution at the desired position. In derivatization, ensure complete activation of the carboxylic acid before adding the amine to avoid side reactions. Use chromatography to separate isomers. |
| Purification Difficulties | Product is insoluble or co-elutes with impurities. | Try different recrystallization solvents or solvent systems for column chromatography. Consider derivatization to a more easily purifiable compound, followed by deprotection. |
References
- 1. 6-CHLOROISATIN [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide [benchchem.com]
Application Note: Characterization of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid as a Potential Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The indazole scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, with several approved drugs targeting various oncogenic kinases.[1][2][3] This document provides a comprehensive guide for the initial characterization of a novel indazole derivative, 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, as a potential kinase inhibitor. We present detailed protocols for both in-vitro biochemical assays to determine its inhibitory potency and selectivity, and cell-based assays to assess its activity in a biologically relevant context. The methodologies described herein are designed to be self-validating and provide a robust framework for advancing promising compounds through the drug discovery pipeline.
Introduction: The Rationale for Targeting Kinases with Novel Indazole Derivatives
The human kinome comprises over 500 protein kinases that act as key nodes in signal transduction pathways, governing processes such as cell growth, proliferation, differentiation, and apoptosis. Aberrant kinase activity is a frequent driver of oncogenesis, making these enzymes highly attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the indazole core is a well-established pharmacophore in this area.[1][2] Marketed drugs such as Axitinib and Pazopanib feature this scaffold, demonstrating its clinical utility.[3]
This compound is a novel synthetic compound that incorporates the key structural features of the indazole pharmacophore. Its halogenated benzene ring suggests potential for specific hydrophobic interactions within the ATP-binding pocket of target kinases. This application note outlines a systematic approach to evaluate the kinase inhibitory potential of this compound, from initial biochemical screening to cellular activity assessment.
Biochemical Characterization: In-Vitro Kinase Inhibition
The first step in evaluating a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. A luminescence-based kinase assay that measures ADP production is a robust and high-throughput method for this purpose.[4][5]
Principle of the Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is allowed to proceed, and then a reagent is added to terminate the reaction and deplete any remaining ATP. A second reagent is then added to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.[5]
Experimental Protocol: In-Vitro Kinase Inhibition Assay
Materials:
-
This compound
-
Target kinase(s) of interest (e.g., VEGFR2, FGFR1, Aurora Kinase)
-
Corresponding kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the target kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations of substrate and ATP should be determined empirically for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation: Example IC50 Data
The inhibitory activity of this compound would be evaluated against a panel of kinases to determine its potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Positive Control) |
| VEGFR2 | 15 | 5 |
| FGFR1 | 250 | 10 |
| Aurora Kinase A | >10,000 | 20 |
| c-Kit | 8 | 2 |
| PDGFRβ | 750 | 15 |
Table 1: Illustrative inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Experimental Workflow Diagram
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Application Notes & Protocols: Leveraging 5-bromo-6-chloro-1H-indazole-3-carboxylic acid in Fragment-Based Drug Discovery
<
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight compounds, typically less than 300 Daltons, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[3] Within the diverse world of chemical fragments, halogenated compounds, and specifically 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, represent a class of molecules with unique and advantageous properties for drug discovery campaigns.[4]
The strategic incorporation of halogen atoms, such as bromine and chlorine, into a fragment scaffold is not merely for increasing molecular weight. These atoms are instrumental in forming specific, directional, non-covalent interactions known as halogen bonds.[5][6][7][8][9] A halogen bond occurs between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as a backbone carbonyl oxygen or the π-system of an aromatic ring in a protein target.[5][6][8] The strength of this interaction increases in the order of F < Cl < Br < I, making bromine an excellent choice for forming robust yet reversible interactions.[8] The presence of both bromine and chlorine on the indazole core of this compound offers multiple potential halogen bonding sites, enhancing its potential for specific and high-affinity binding to a target protein.[10]
Furthermore, the indazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[11][12] Its rigid bicyclic nature provides a well-defined shape for probing binding pockets, while the carboxylic acid moiety offers a key interaction point for hydrogen bonding or salt bridge formation. This combination of a proven scaffold with the unique properties of halogens makes this compound a highly valuable tool for FBDD campaigns targeting a wide range of protein classes, including kinases and proteases.[13][14]
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in an FBDD workflow. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and validation experiments.
| Property | Value | Source |
| CAS Number | 1077-94-7 | [15][16] |
| Molecular Formula | C8H4BrClN2O2 | [16] |
| Molecular Weight | 291.49 g/mol | [16] |
| Melting Point | 289-292 °C | [17] |
| Boiling Point | 493.4 °C at 760 mmHg | [17] |
| Appearance | Solid | [16][17] |
FBDD Workflow Utilizing this compound
A typical FBDD campaign is a multi-stage process, beginning with the preparation of a fragment library and culminating in the structural and thermodynamic characterization of validated hits. The unique properties of this compound can be leveraged at each stage of this process.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery [mdpi.com]
- 4. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 16. 5-bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 17. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID CAS 1077-94-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Application Note & Protocol: Strategic Amide Coupling of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid for Medicinal Chemistry Applications
Introduction: The Significance of the Indazole Scaffold and Amide Coupling
The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib) and various central nervous system agents. The specific substitution pattern of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid presents a versatile starting material for the synthesis of novel compound libraries. The bromine and chlorine atoms offer distinct handles for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position is an ideal anchor for introducing diversity through amide bond formation.
Amide coupling is a cornerstone reaction in drug discovery, enabling the linkage of carboxylic acids with amines to form stable amide bonds. This application note provides a detailed, field-proven protocol for the efficient amide coupling of this compound with a representative primary amine, aniline, using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling reagent. The principles and procedures outlined herein are broadly applicable to a range of amine coupling partners.
Mechanistic Rationale: The Role of HATU in Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Coupling reagents are therefore essential to activate the carboxylic acid.
HATU has become a reagent of choice due to its high efficiency, rapid reaction rates, and ability to suppress side reactions, particularly racemization in chiral substrates. The mechanism proceeds in two key stages:
-
Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic uronium carbon of HATU. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a more stable active ester, the HOBt ester.
-
Nucleophilic Acyl Substitution: The amine coupling partner then attacks the carbonyl carbon of this activated ester. This nucleophilic acyl substitution reaction is highly efficient and results in the formation of the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.
This mechanism is favored due to the superior leaving group ability of the activated HOAt moiety compared to the hydroxyl group of the original carboxylic acid.
Experimental Workflow Overview
The overall experimental procedure is designed for robustness and reproducibility. It involves the sequential addition of reagents to a solution of the carboxylic acid, followed by reaction monitoring, aqueous workup to remove water-soluble byproducts, and final purification by column chromatography.
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier (Example) | Purity | Notes |
| This compound | C₈H₄BrClN₂O₂ | 291.50 | Sigma-Aldrich | >97% | Store desiccated. |
| Aniline | C₆H₇N | 93.13 | Acros Organics | >99% | Distill before use if purity is questionable. |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Chem-Impex | >98% | Highly hygroscopic. Store under inert gas. |
| DIPEA | C₈H₁₉N | 129.24 | Alfa Aesar | >99% | Store over KOH pellets. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Anhydrous | Use from a sealed bottle or Sure/Seal™ system. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | ACS Grade | |
| Lithium Chloride (LiCl) | LiCl | 42.39 | Sigma-Aldrich | >99% | For preparing 5% aqueous solution. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | VWR | Anhydrous | |
| Silica Gel | SiO₂ | 60.08 | SiliCycle | 230-400 mesh | For column chromatography. |
Safety Precautions:
-
HATU: Can be explosive under certain conditions. Handle with care. Avoid heating.
-
DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.
-
DMF: A known reproductive toxin. Handle only in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
This procedure is based on a 1.0 mmol scale of the limiting reagent, the indazole carboxylic acid.
-
Reaction Setup:
-
To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (291.5 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (10 mL) to the flask. Stir at room temperature until all solids are dissolved.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Addition Sequence:
-
Add aniline (91 µL, 1.0 mmol, 1.0 equiv) to the solution.
-
Add DIPEA (523 µL, 3.0 mmol, 3.0 equiv) to the reaction mixture. The use of excess base is crucial to neutralize the HCl generated from the coupling reagent and the proton of the indazole N-H.
-
In a separate vial, weigh HATU (418 mg, 1.1 mmol, 1.1 equiv) and dissolve it in a minimal amount of anhydrous DMF (~2 mL). Note: Adding HATU as a solid can be difficult due to its static nature. Preparing a solution aids in a clean transfer.
-
Add the HATU solution dropwise to the reaction mixture at room temperature over 2 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product amide is expected to be less polar than the starting carboxylic acid.
-
The reaction is typically complete within 2-16 hours.
-
-
Aqueous Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of Ethyl Acetate.
-
Wash the organic layer sequentially with:
-
5% aqueous LiCl solution (2 x 50 mL). Expert Tip: Washing with LiCl solution is more effective than washing with pure water for removing residual DMF.
-
Saturated aqueous NaHCO₃ solution (1 x 50 mL) to remove any unreacted acid and HOAt.
-
Brine (1 x 50 mL) to facilitate phase separation.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue should be purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting from 10% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate in Hexanes, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, N-phenyl-5-bromo-6-chloro-1H-indazole-3-carboxamide, as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive reagents (moisture contamination of HATU/DMF) | Ensure all reagents are anhydrous. Use a fresh bottle of DMF. Purchase HATU in small quantities and store it properly in a desiccator under argon. |
| Insufficient base | Ensure at least 3.0 equivalents of DIPEA are used to neutralize all acidic protons. | |
| Formation of Side Products | Side reaction with the indazole N-H | While HATU is generally chemoselective, N-acylation can occur. If this is observed, consider protecting the indazole nitrogen with a BOC or SEM group prior to coupling. |
| Difficult Purification | Residual DMF | Perform the LiCl washes diligently during workup. If DMF persists, co-evaporation with a high-boiling solvent like toluene can be effective. |
| Co-elution of product and HOBt/HOAt byproducts | The basic wash (NaHCO₃) during workup is critical for removing these acidic byproducts. Ensure this step is performed thoroughly. |
Application Notes and Protocols: Strategic Derivatization of the Carboxylic Acid Group in Indazole-3-Carboxylic Acids
Introduction: The Indazole-3-Carboxylic Acid Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic motif frequently found in biologically active compounds.[1][2] Specifically, derivatives of 1H-indazole-3-carboxylic acid are of paramount importance in medicinal chemistry, serving as crucial building blocks for a wide array of therapeutic agents.[3] These scaffolds are integral to the development of compounds targeting various diseases, including anti-inflammatory agents, kinase inhibitors for cancer therapy, and serotonin 5-HT3 receptor antagonists.[1][4] The carboxylic acid group at the 3-position is a versatile chemical handle, allowing for the synthesis of diverse libraries of esters, amides, and other derivatives to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics.[3][5]
This guide provides an in-depth analysis of common and effective strategies for the derivatization of the carboxylic acid group in indazole-3-carboxylic acids. We will explore the underlying chemical principles, provide field-proven, step-by-step protocols for key transformations, and address common challenges such as regioselectivity.
Core Challenge: Regioselectivity in Indazole Functionalization
A primary challenge in the chemistry of 1H-indazole-3-carboxylic acid is the presence of multiple reactive sites. The molecule contains two nitrogen atoms within the pyrazole ring (N1 and N2) and the carboxylic acid group at C3. Alkylation reactions, in particular, can be competitive, leading to a mixture of N1-alkylated, N2-alkylated, and O-alkylated (ester) products.[6] The thermodynamic stability of the 1H-indazole tautomer is greater than the 2H-form, yet both nitrogens can be reactive under various conditions.[7] Achieving selective derivatization of the carboxylic acid often requires careful selection of reagents and reaction conditions that favor functionalization at C3 over the ring nitrogens. Conversely, many synthetic routes to complex indazole derivatives involve an initial, selective N-alkylation followed by modification of the carboxyl group.[4][6]
The following workflow illustrates the divergent pathways available from the parent acid.
Caption: Divergent synthetic pathways for indazole-3-carboxylic acid.
Protocol 1: Synthesis of Indazole-3-Carboxamides via Amide Coupling
Amidation is the most common derivatization of indazole-3-carboxylic acid, leading to a class of compounds with significant therapeutic interest, including potent synthetic cannabinoids and kinase inhibitors.[4][8] The reaction typically proceeds through the activation of the carboxylic acid with a coupling agent, followed by nucleophilic attack by a primary or secondary amine.
The general workflow involves activating the carboxylic acid, which is then susceptible to attack by an amine.
Caption: General workflow for amide coupling of indazole-3-carboxylic acid.
Detailed Step-by-Step Methodology
This protocol is adapted from established procedures for synthesizing 1H-indazole-3-carboxamides.[2][9]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Desired primary or secondary amine (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBT) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
10% Methanol in Chloroform (or Dichloromethane)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indazole-3-carboxylic acid (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF.
-
Activator Addition: Add HOBT (1.2 equiv) and EDC.HCl (1.2 equiv) to the solution.
-
Base Addition: Add triethylamine (3.0 equiv) to the mixture.
-
Activation: Stir the reaction mixture at room temperature for 15-30 minutes. This allows for the formation of the active HOBT ester intermediate.
-
Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Upon completion, pour the reaction mixture into ice-cold water. b. Extract the aqueous layer with a 10% solution of methanol in chloroform (2-3 times).[2] c. Combine the organic layers. d. Wash the combined organic layers sequentially with 10% NaHCO₃ solution and then with brine. e. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure (in vacuo). c. Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in chloroform or dichloromethane to afford the pure carboxamide derivative.[2]
Quantitative Data Summary
| Coupling Agent | Base | Solvent | Typical Time | Typical Yield Range | Reference |
| EDC.HCl / HOBT | TEA | DMF | 4-6 h | Good to Excellent | [2] |
| HATU | DIPEA | DMF | 2-6 h | Good to Excellent | [10] |
Causality and Insights:
-
Why EDC/HOBT? This combination is a classic and highly effective method for minimizing side reactions and preventing racemization in chiral substrates.[11][12] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBT into a less reactive but more selective active ester, reducing the risk of unwanted side products.
-
The Role of the Base: A tertiary amine base like TEA or DIPEA is crucial to neutralize the HCl salt of EDC and the proton released from the carboxylic acid, driving the reaction forward.[2]
-
Solvent Choice: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and intermediates.[2][10]
Protocol 2: Synthesis of Indazole-3-Carboxylic Acid Esters
Esterification is another key derivatization, often used to create prodrugs or to modify the carboxylic acid for subsequent reactions.[5] The methyl ester, for instance, is a common intermediate for synthesizing more complex molecules, including acid hydrazides.[10] A straightforward method is Fischer esterification under acidic conditions.
Detailed Step-by-Step Methodology
This protocol describes the synthesis of methyl 1H-indazole-3-carboxylate.[13]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Methanol (MeOH)
-
Methanesulfonic acid (MsOH) or Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Methylene Chloride
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-indazole-3-carboxylic acid (1.0 equiv) in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of methanesulfonic acid (e.g., ~0.1 mL per 5g of starting material).[13]
-
Reaction: Heat the mixture to reflux and maintain for approximately 5 hours, with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: a. Allow the reaction to cool to room temperature. b. Concentrate the mixture under reduced pressure to approximately one-third of its original volume. c. Carefully add excess saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Continue adding until effervescence ceases. d. Add water to further precipitate the product. e. Collect the suspended solid by filtration.
-
Purification: a. Dissolve the wet solid in dichloromethane. b. Separate the organic layer from any remaining water or insoluble material. c. Dry the organic solution over anhydrous MgSO₄.[13] d. Filter and concentrate the solution to yield the indazole-3-carboxylic acid methyl ester. Further purification by recrystallization or column chromatography may be performed if necessary.
Causality and Insights:
-
Acid Catalysis: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Use of Excess Alcohol: Methanol serves as both the reactant and the solvent. Using it in large excess helps to drive the equilibrium toward the ester product, according to Le Châtelier's principle.
Conclusion
The derivatization of the carboxylic acid group at the C3 position of the indazole ring is a cornerstone of synthetic strategies in medicinal chemistry. The protocols for amidation and esterification detailed here provide robust and reproducible methods for accessing a wide range of valuable compounds. A thorough understanding of the potential for N-alkylation and the rationale behind the choice of reagents and conditions is critical for achieving high yields and purity. These foundational techniques empower researchers to systematically explore the structure-activity relationships of this important class of molecules, paving the way for the discovery of novel therapeutics.[3][4]
References
- 1. iris.unina.it [iris.unina.it]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bloomtechz.com [bloomtechz.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 13. prepchem.com [prepchem.com]
Application Notes & Protocols: Safe Handling and Storage of Halogenated Indazoles
Introduction: The Role and Risks of Halogenated Indazoles in Research
Halogenated indazoles are a pivotal class of heterocyclic compounds in modern drug discovery and materials science. The incorporation of halogen atoms (F, Cl, Br, I) into the indazole scaffold dramatically influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes them invaluable intermediates and core structures for a range of therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib) and PARP inhibitors (e.g., Niraparib).[2]
However, the very features that make these compounds chemically useful also introduce specific hazards. Halogenation can alter reactivity and toxicological profiles, necessitating a nuanced approach to laboratory safety that goes beyond standard chemical handling procedures.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of halogenated indazoles, ensuring both personal safety and the integrity of research materials.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling any halogenated indazole, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains critical information regarding toxicity, reactivity, and required safety precautions.
Toxicological Profile
The toxicity of halogenated indazoles can vary significantly based on the type and position of the halogen substituent. While some indazole derivatives are investigated for their therapeutic benefits, others may exhibit significant toxicity.[4]
-
Acute Toxicity: Many halogenated aromatic compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[5] For instance, some halogenated hydrocarbons are known to cause central nervous system depression or stimulation.[3][6]
-
Irritation and Corrosivity: Direct contact can cause skin and eye irritation.[7][8] Certain compounds may be corrosive, leading to severe burns upon contact.[5]
-
Chronic Toxicity & Carcinogenicity: The Occupational Safety and Health Administration (OSHA) classifies certain chemicals as "select carcinogens" or reproductive toxins.[9] It is crucial to identify if the specific halogenated indazole falls into these categories.
Chemical and Physical Hazards
-
Reactivity: While the indazole ring itself is relatively stable, halogenated indazoles can undergo various chemical reactions.[10] They are often used as precursors in cross-coupling reactions.[1][11] Incompatible materials typically include strong oxidizing agents, strong acids, and strong bases, which can lead to vigorous reactions.[12]
-
Thermal Decomposition: Upon heating, halogenated indazoles can decompose, releasing toxic and corrosive gases such as hydrogen halides (e.g., HCl, HBr), nitrogen oxides (NOx), and carbon oxides (CO, CO2).[7][12]
-
Combustibility: Many organic compounds, including some halogenated indazoles, are combustible liquids or solids.[5]
A summary of common hazards is presented in the table below.
| Hazard Category | Potential Risks | Recommended Mitigation Actions |
| Health Hazards | Acute toxicity (oral, dermal, inhalation), skin/eye irritation, potential for carcinogenicity or reproductive toxicity. | Use appropriate PPE, handle in a chemical fume hood, and consult the SDS for specific toxicological data.[5][13] |
| Reactivity Hazards | Incompatible with strong oxidizing agents, acids, and bases. | Store away from incompatible materials.[12][14] Review reaction schemes for potential exothermic or gas-evolving side reactions. |
| Physical Hazards | Combustible solid or liquid. Dust may form explosive mixtures with air. | Store away from ignition sources.[7] Minimize dust generation during handling.[15] |
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is the final and a critical barrier against chemical exposure.[16] The following PPE is mandatory when handling any halogenated indazole.
-
Eye and Face Protection: Chemical splash goggles are required at a minimum.[17] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[18][19]
-
Skin and Body Protection: A flame-resistant lab coat is standard. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[20] Full-length pants and closed-toe shoes are mandatory.[14]
-
Hand Protection: Due to the poor compatibility of some glove materials with halogenated solvents, double gloving with nitrile gloves is a recommended practice.[14] For prolonged contact or when handling highly concentrated solutions, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for the specific chemical and solvents being used.[17]
-
Respiratory Protection: All handling of powdered halogenated indazoles or their solutions in volatile solvents must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[21]
Safe Handling and Experimental Workflows
Adherence to a systematic workflow minimizes the risk of exposure and accidental release.
Preparation and Weighing Protocol
-
Designate an Area: All work with particularly hazardous substances should be performed in a designated area, such as a specific chemical fume hood.[9]
-
Pre-Experiment Checklist: Before starting, ensure the fume hood is functioning correctly, all necessary PPE is available, and spill cleanup materials are accessible.
-
Weighing Solids:
-
Weigh powdered compounds on weighing paper or in a tared container within the fume hood to contain any dust.
-
Use anti-static equipment if available to prevent dispersal of fine powders.
-
Clean the balance and surrounding area with a solvent-dampened cloth immediately after use to remove any residual powder. The cloth should be disposed of as hazardous waste.
-
Solution Preparation and Reactions
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Reaction Setup: All reactions should be conducted in a chemical fume hood.[5] Use appropriate glassware and secure all connections.
-
Heating and Cooling: Use a controlled heating mantle or cooling bath. Do not heat sealed containers.
-
Post-Reaction Workup: Quench reactions carefully, especially those involving reactive reagents. Extractions and other workup procedures should be performed in the fume hood.
Storage and Waste Management
Proper storage is crucial for maintaining chemical stability and preventing accidental release. Waste must be segregated and disposed of according to institutional and federal regulations.[14]
Storage Guidelines
-
Container: Store in the original, tightly sealed manufacturer's container.[14]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7]
-
Segregation: Store halogenated indazoles away from incompatible materials, particularly strong oxidizing agents.[12] A designated, labeled cabinet is recommended.
-
Inventory: Maintain an accurate inventory of all halogenated indazoles, including the date of receipt and the amount currently in stock.
Waste Disposal Protocol
The key principle for disposing of halogenated indazole waste is segregation. Halogenated organic waste must be collected separately from non-halogenated waste streams.[5][22]
-
Waste Collection:
-
Use a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[23]
-
This includes reaction residues, contaminated solvents, and materials used for cleanup (e.g., paper towels, gloves).
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a complete list of its contents.[24]
-
Storage of Waste: Keep waste containers tightly sealed and store them in a designated satellite accumulation area until they are collected by environmental health and safety personnel.[5]
-
Decontamination: All glassware and equipment that has come into contact with halogenated indazoles must be decontaminated. Rinse with a suitable solvent (e.g., acetone) and collect the rinsate as halogenated waste.[5]
Emergency Procedures
Prompt and correct response to an emergency can significantly mitigate potential harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or involves a highly toxic material, alert your institution's emergency response team.
-
For small spills within a fume hood, use an absorbent material (e.g., vermiculite or a spill pad) to contain the spill.
-
Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as halogenated waste.[14]
-
Conclusion
Halogenated indazoles are powerful tools in chemical research, but their potential hazards demand respect and careful handling. By integrating the principles of risk assessment, proper PPE usage, systematic handling protocols, and diligent waste management, researchers can work with these compounds safely and effectively. Always prioritize safety by consulting the specific SDS for each compound and adhering to your institution's chemical hygiene plan.[21]
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute inhalation toxicity of some halogenated and non-halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aksci.com [aksci.com]
- 8. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. soc.chim.it [soc.chim.it]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. aksci.com [aksci.com]
- 16. pppmag.com [pppmag.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. blog.storemasta.com.au [blog.storemasta.com.au]
- 19. sams-solutions.com [sams-solutions.com]
- 20. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 21. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 22. bucknell.edu [bucknell.edu]
- 23. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 24. ethz.ch [ethz.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure your success.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate for complex pharmaceutical agents.[1][2] The indazole scaffold is a "privileged structure" known for its diverse biological activities.[3] However, the synthesis of this specific di-halogenated derivative is fraught with challenges, primarily concerning yield, purity, and regioselectivity during the halogenation steps. This guide provides a structured approach to overcoming these obstacles.
The most logical and controllable synthetic route involves a sequential halogenation of a suitable precursor. A common strategy is to start with the commercially available 6-chloro-1H-indazole-3-carboxylic acid and perform a subsequent electrophilic bromination. This approach allows for more predictable regiochemistry compared to attempting to introduce both halogens simultaneously.
Caption: Proposed workflow for synthesizing the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My yield of this compound is consistently low (<50%). What are the primary causes and how can I improve it?
A1: Low yield is the most frequently reported issue and typically stems from one of three areas: incomplete reaction, product degradation, or mechanical loss during workup.
1. Incomplete Reaction: The electrophilic bromination of the indazole ring can be sluggish if not properly activated. The electron-withdrawing nature of both the chloro substituent and the carboxylic acid group deactivates the aromatic system, making the reaction challenging.
-
Causality: Insufficiently harsh conditions (temperature, time) or impure reagents can lead to a stalled reaction. Acetic acid is a common solvent, but its ability to dissolve the starting material can be limited at lower temperatures.[4]
-
Solution: Ensure your starting material is fully dissolved before adding the brominating agent. This may require heating the solution. A gradual, dropwise addition of the bromine solution at an elevated temperature (e.g., 90-100 °C) is crucial for driving the reaction to completion. Monitor the reaction by TLC until the starting material spot is consumed.
2. Product Degradation: Indazole-3-carboxylic acids are susceptible to decarboxylation at very high temperatures (>120-140 °C), especially under prolonged heating.[5] This side reaction cleaves the valuable carboxylic acid group, leading to a bromochloro-indazole byproduct and a significant drop in the desired product yield.
-
Causality: Overheating the reaction mixture or extending the reaction time unnecessarily can promote decarboxylation.
-
Solution: Maintain strict temperature control. While heating is necessary for dissolution and reaction, avoid exceeding 110 °C. Once the reaction is complete by TLC analysis, cool the mixture promptly to room temperature before initiating the workup.
3. Mechanical Loss: The product is typically isolated by precipitation in water.[4] If the product is partially soluble in the workup mixture or if fine crystals pass through the filter, significant losses can occur.
-
Causality: Insufficient precipitation or inadequate filtration techniques.
-
Solution: After cooling the reaction, pour it into a large volume of ice-cold water with vigorous stirring to ensure complete precipitation of the product as a fine solid. Allow sufficient time for the precipitation to complete. Use a filter with an appropriate pore size and wash the collected solid with cold water to remove residual acid without dissolving the product.
Optimized Reaction Parameters Table:
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Effective solvent, though requires heating for solubility.[4] |
| Temperature | 80 °C | 90-100 °C | Ensures complete dissolution and increases reaction rate without significant decarboxylation. |
| Bromine Addition | Quick addition | Slow, dropwise addition | Controls the exotherm and minimizes formation of dibrominated byproducts. |
| Reaction Time | 24 hours (fixed) | 12-16 hours (TLC monitored) | Prevents product degradation from prolonged heating.[4] |
| Workup | Precipitation in water | Precipitation in ice-water | Maximizes product precipitation and minimizes solubility losses. |
Q2: My final product is contaminated with significant impurities, as seen on TLC and NMR. What are these byproducts and how can I prevent their formation?
A2: The primary impurities are typically unreacted starting material, over-brominated products, and the decarboxylated byproduct.
Caption: Decision tree for identifying and mitigating common impurities.
-
Over-bromination: Using a large excess of bromine or adding it too quickly can lead to the formation of dibromo- or even tribromo-indazole species. The C7 position is also susceptible to electrophilic attack.
-
Prevention: Use a slight excess of bromine (e.g., 1.1-1.2 equivalents). Add the bromine solution dropwise to maintain control over the reaction.
-
-
Decarboxylation: As discussed in Q1, this occurs at excessive temperatures.[5] The resulting byproduct lacks the carboxylic acid proton signal in ¹H NMR and will have a significantly different polarity on TLC.
-
Prevention: Adhere to the optimized temperature protocol (<110 °C).
-
-
Purification Strategy: If these impurities form, purification is essential. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) is often effective for removing less polar impurities like the decarboxylated product. If recrystallization fails, column chromatography on silica gel using a gradient elution (e.g., dichloromethane/methanol with 1% acetic acid) can separate the desired product from both more and less polar contaminants.
Q3: How can I be certain of the bromination regiochemistry? Is it possible to form the 7-bromo isomer?
A3: Confirming the regiochemistry is critical and is best achieved using 2D NMR techniques. While the 5-bromo isomer is the expected major product, formation of the 7-bromo isomer is possible.
-
Mechanistic Rationale: In the indazole system, electrophilic substitution is generally directed to the C3, C5, and C7 positions. Since C3 is occupied by the carboxylic acid, the competition is between C5 and C7. The existing C6-chloro group is an ortho-, para-director. It directs ortho to the C5 and C7 positions. However, the pyrazole part of the fused ring system strongly directs incoming electrophiles to the C5 position. This electronic preference makes the formation of the 5-bromo-6-chloro isomer the major pathway.
Caption: Simplified mechanism for bromination at the C5 position.
-
Analytical Confirmation:
-
¹H NMR: The proton at C7 in the 5-bromo product will appear as a singlet (or a narrow doublet with a small J-coupling to the N-H), while the proton at C4 will be a singlet. In the 7-bromo isomer, the C5 proton would be a singlet, and the C4 proton would also be a singlet.
-
2D NMR (NOESY/ROESY): The most definitive method. An NOE correlation between the proton at C4 and the proton at C5 would confirm the 7-bromo isomer. Conversely, an NOE between the C7 proton and the N1-H proton would strongly support the 5-bromo structure.
-
¹³C NMR: The chemical shifts of the aromatic carbons will differ significantly between the isomers, which can be compared to predicted values from computational software.
-
-
Minimizing the 7-bromo Isomer: Lowering the reaction temperature can sometimes increase selectivity, as the transition state leading to the electronically favored C5-attack will be more accessible than the one leading to C7-attack.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this synthesis? A: This reaction involves hazardous materials. Always work in a well-ventilated fume hood. Bromine (Br₂) is highly corrosive, toxic upon inhalation, and can cause severe burns; handle with appropriate gloves, safety goggles, and a lab coat. Glacial acetic acid is also corrosive. The quenching of unreacted bromine with a reducing agent (e.g., sodium thiosulfate solution) should be done cautiously.
Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? A: Yes, NBS can be a safer and easier-to-handle alternative to liquid bromine for electrophilic bromination. The reaction would typically be run in a polar aprotic solvent like DMF or acetonitrile, often with a catalytic amount of acid. However, the reaction conditions would need to be re-optimized, as the reactivity and solubility differ from the Br₂/acetic acid system.
Q: How stable is the final product? A: this compound is a stable crystalline solid under normal laboratory conditions. Store it in a cool, dry, dark place away from strong bases or reducing agents.
Detailed Experimental Protocol
This protocol is an optimized procedure based on established methods for the halogenation of indazole derivatives.[4]
Objective: To synthesize this compound from 6-chloro-1H-indazole-3-carboxylic acid.
Materials:
-
6-chloro-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Glacial Acetic Acid
-
Bromine (1.1 equiv)
-
Ice-cold deionized water
-
Sodium thiosulfate (for quenching)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Dissolution: To the flask, add 6-chloro-1H-indazole-3-carboxylic acid (1.0 equiv) and glacial acetic acid (approx. 30 mL per gram of starting material).
-
Heating: Heat the suspension to 90-100 °C with stirring until a clear, homogeneous solution is obtained.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.1 equiv) in a small amount of glacial acetic acid (approx. 2-3 mL). Add this solution dropwise to the heated reaction mixture over 30-45 minutes. Maintain the temperature at 90-100 °C.
-
Reaction: After the addition is complete, continue heating and stirring the reaction at 90-100 °C for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., 10% Methanol in Dichloromethane with 1% Acetic Acid). The reaction is complete when the starting material spot is no longer visible.
-
Cooling: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 200 mL per gram of starting material) while stirring vigorously. A pale solid should precipitate.
-
Filtration: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
References
- 1. Page loading... [guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Halogenated Indazole Carboxylic Acids
Welcome to the technical support center for the purification of halogenated indazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often problematic compounds. The unique physicochemical properties stemming from the halogenated indazole core combined with a carboxylic acid moiety frequently lead to purification hurdles.
This document provides a structured approach to troubleshooting common issues, offering not just solutions but the underlying scientific rationale to empower you to adapt and optimize these methods for your specific molecule.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of halogenated indazole carboxylic acids in a question-and-answer format.
Problem 1: My crude product is a poorly soluble solid, resembling "brick dust," and I cannot find a suitable single solvent for recrystallization.
Answer:
This is a very common issue. The planarity of the indazole ring system can lead to strong crystal lattice energy, while the combination of a polar carboxylic acid and a more lipophilic halogenated aromatic ring results in poor solubility in both polar and non-polar solvents.
Causality: The molecule has conflicting solubility drivers. The carboxylic acid group prefers polar, protic solvents, while the halogenated bicyclic system prefers less polar or specific polar aprotic solvents. This often means no single solvent is ideal.
Troubleshooting Protocol:
-
Utilize a Two-Solvent System for Recrystallization: This is the most effective approach for compounds with challenging solubility profiles.[1]
-
Step 1: Solvent Screening. Identify a "soluble" solvent in which your compound is highly soluble when hot, and an "anti-solvent" in which it is poorly soluble even when hot. A good starting pair is often a polar solvent like ethanol, methanol, or acetone as the soluble solvent, and water or a non-polar solvent like hexanes or toluene as the anti-solvent.
-
Step 2: Dissolution. Dissolve the crude compound in the minimum required amount of the hot "soluble" solvent to achieve complete dissolution.[1]
-
Step 3: Hot Filtration (Optional but Recommended). If insoluble impurities are present, perform a hot gravity filtration to remove them.[1] This prevents them from crashing out with your product.
-
Step 4: Addition of Anti-Solvent. While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy).[1] If it becomes too cloudy, add a few drops of the hot soluble solvent to clarify.
-
Step 5: Crystallization. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.[1]
-
Step 6: Isolation. Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
-
Consider Acid/Base Chemistry: If recrystallization fails, an acid-base extraction can serve as an excellent initial purification step to remove neutral impurities.[2][3][4][5]
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract with a weak aqueous base (e.g., 1 M sodium bicarbonate solution).[3][4] Your acidic product will move into the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer.[2]
-
Separate the layers, and then re-acidify the aqueous layer with an acid like 1 M HCl until the product precipitates.[4][5]
-
Collect the precipitated solid by filtration. This solid is often significantly purer and may now be amenable to recrystallization.
-
Problem 2: My compound streaks badly on a standard silica gel TLC plate, making it impossible to resolve spots for column chromatography.
Answer:
Streaking of acidic compounds on silica gel is a classic problem. Silica gel is inherently acidic (due to silanol groups, Si-OH), and strong interactions between these acidic sites and your carboxylic acid can lead to poor chromatographic behavior.[6]
Causality: The carboxylic acid group can hydrogen bond strongly or even deprotonate on the silica surface, causing it to "stick" and elute slowly and unevenly. This leads to tailing or streaking.
Troubleshooting Protocol:
-
Modify the Mobile Phase: The most common solution is to add a small amount of a polar, acidic modifier to the eluent.
-
Add Acetic Acid or Formic Acid: Add 0.5-2% acetic acid (AcOH) or formic acid to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% AcOH).
-
Mechanism: The added acid protonates the silica surface and ensures your compound remains in its neutral, protonated state. This minimizes strong ionic interactions and allows the compound to elute as a compact band.[7]
-
-
Use a Different Stationary Phase:
-
Reverse-Phase (C18) Chromatography: This is an excellent alternative. The stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8]
-
Your polar carboxylic acid will elute earlier in this system.
-
Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard practice to ensure the carboxylic acid is protonated and gives sharp peaks.
-
-
Workflow for Choosing a Purification Strategy
Caption: Decision workflow for purifying halogenated indazole carboxylic acids.
Problem 3: After column chromatography, my NMR spectrum shows residual high-boiling solvents like DMF or DMSO.
Answer:
This issue arises when the crude product is dissolved in a high-boiling polar aprotic solvent for a reaction, and this solvent is carried through the purification process.
Causality: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have very high boiling points and are miscible with many organic solvents used in chromatography, making them difficult to remove by simple evaporation.
Troubleshooting Protocol:
-
Aqueous Workup Before Chromatography: This is the most effective preventative measure.
-
After the reaction is complete, dilute the reaction mixture with a large volume of an organic solvent (e.g., ethyl acetate) and wash it multiple times with water or brine (saturated NaCl solution).
-
DMF and DMSO are highly soluble in water and will be partitioned into the aqueous layer, effectively removing them from your organic product solution before you even start purification.
-
-
Lyophilization (Freeze-Drying): If you have already purified your compound and it contains residual DMSO or water, lyophilization can be effective for removing them from the final product.
-
Trituration/Slurrying:
-
If the compound is a solid, you can often remove residual solvents by slurrying it in a solvent in which it is poorly soluble, such as diethyl ether or water.
-
Stir the solid in the chosen solvent for 15-30 minutes, then collect the solid by filtration. The residual high-boiling solvent will dissolve in the slurry solvent, leaving your purified solid behind.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude halogenated indazole carboxylic acid? A1: Common impurities often include unreacted starting materials, regioisomers (e.g., N1 vs. N2 alkylated indazoles if a subsequent reaction was performed), and byproducts from the synthesis.[9][10] For instance, if the indazole was formed via a cyclization reaction, you might have incompletely cyclized intermediates.[11][12]
Q2: My indazole derivative seems to be degrading during purification, especially under basic conditions. Why is this happening? A2: While the indazole core is generally stable, some derivatives can be sensitive to strong bases, high temperatures, or even light.[13] For example, prolonged exposure to strong bases like NaOH during an aqueous extraction could potentially cause hydrolysis of other functional groups on your molecule. Photochemical rearrangement of indazoles to benzimidazoles under UV light has also been reported.[13] It is always advisable to use milder bases (e.g., NaHCO3) for extractions and to protect light-sensitive compounds from direct light.[3][4]
Q3: How can I choose the best solvent system for column chromatography? A3: Thin-Layer Chromatography (TLC) is your best tool.[14] The goal is to find a solvent system where your desired compound has an Rf (retention factor) of approximately 0.25-0.35.[7] This Rf value typically provides the best separation from impurities on a column.
-
For Normal Phase (Silica): Start with a non-polar solvent like hexanes and gradually increase the concentration of a more polar solvent like ethyl acetate.[15]
-
For Polar Compounds: If your compound doesn't move even in 100% ethyl acetate, switch to a more polar system like dichloromethane/methanol.[15] Remember to add 0.5-1% acetic acid to prevent streaking.[7]
Q4: Can I use reverse-phase HPLC for final purification? A4: Absolutely. Preparative reverse-phase HPLC is a powerful technique for obtaining highly pure material, especially for compounds that are difficult to crystallize or separate by silica gel chromatography.[16] A typical mobile phase would be a gradient of water and acetonitrile (or methanol), both containing 0.1% TFA or formic acid.
Data Tables for Quick Reference
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Compound Polarity | Stationary Phase | Recommended Eluent System | Modifier |
| Low to Medium | Silica Gel | Hexanes / Ethyl Acetate (gradient) | 1% Acetic Acid |
| Medium to High | Silica Gel | Dichloromethane / Methanol (gradient) | 1% Acetic Acid |
| High | Reverse Phase C18 | Water / Acetonitrile (gradient) | 0.1% TFA or Formic Acid |
Table 2: Properties of Common Bases for Aqueous Extraction
| Base | pKa of Conjugate Acid | Strength | Use Case |
| Sodium Bicarbonate (NaHCO₃) | 6.3 | Weak | Ideal for selectively extracting carboxylic acids without affecting phenols.[3] |
| Sodium Carbonate (Na₂CO₃) | 10.3 | Moderate | Can extract both carboxylic acids and phenols. |
| Sodium Hydroxide (NaOH) | ~15.7 | Strong | Use with caution; may cause hydrolysis or degradation of sensitive compounds. |
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. reddit.com [reddit.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Chromatography [chem.rochester.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Crystallization of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid. This molecule's rigid, planar structure, coupled with strong hydrogen-bonding capabilities from its carboxylic acid and indazole N-H moieties, presents unique purification challenges. This resource is designed to empower researchers to overcome these obstacles and achieve high-purity crystalline material.
Troubleshooting Crystallization Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
Answer:
Causality: "Oiling out," or liquid-liquid phase separation, occurs when a solute is precipitated from a solution at a temperature above its melting point. For this compound, this is often due to the solution being too concentrated (highly supersaturated) or the presence of impurities that depress the melting point of the solid-liquid eutectic mixture. The high polarity and hydrogen bonding capacity of the molecule can also lead to strong solute-solvent interactions that favor an amorphous, oil-like phase over an ordered crystal lattice.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Place the flask back on the heat source and re-dissolve the oil. Add an additional 10-20% of the primary (or "good") solvent to reduce the level of supersaturation.[1]
-
Reduce the Cooling Rate: A rapid temperature drop encourages oiling. Once dissolved, insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to ensure very slow cooling. This provides the molecules with sufficient time to orient themselves into a crystal lattice.
-
Solvent System Modification: If the problem persists, the solvent may be too effective. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures or employ a mixed-solvent system where you can more precisely control the solubility.
Question 2: The product crashed out of solution instantly as a very fine powder. How can I obtain larger, well-defined crystals?
Answer:
Causality: Rapid precipitation of a fine powder indicates that the solution was excessively supersaturated upon cooling. This leads to a burst of nucleation, where countless small crystals form simultaneously, leaving little opportunity for slow, ordered growth into larger crystals.[1] This is a common issue with indazole derivatives, especially when using a solvent that has a very steep solubility-temperature gradient.
Procedural Adjustments:
-
Increase Solvent Volume: Re-heat the mixture to re-dissolve the powder. Add a small amount of additional hot solvent (perhaps 5-10% more) to slightly exceed the minimum required for dissolution.[1] This will lower the supersaturation point as the solution cools.
-
Control the Cooling Environment: Avoid placing the hot flask directly on a cold lab bench or in an ice bath. Allow it to cool slowly to room temperature on an insulating surface (like a cork ring or folded paper towels) before considering further cooling.[1]
-
Utilize a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone). Then, while the solution is hot, slowly add a "poor" solvent (anti-solvent, e.g., water or hexane) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. This technique provides fine control over the saturation point.[2][3]
Question 3: My solution is clear and has cooled to room temperature, but no crystals have formed. What are the next steps?
Answer:
Causality: The failure to crystallize upon cooling means the solution is stable and not yet supersaturated, or that the energy barrier for nucleation has not been overcome.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at or below the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal acts as a template, bypassing the initial nucleation energy barrier and promoting crystal growth.
-
Reduce Temperature: Carefully cool the flask in an ice-water bath (0 °C) or even a dry ice/acetone bath for a short period. The decreased solubility at lower temperatures may be sufficient to induce nucleation.
-
Increase Concentration: If the above methods fail, you may have used too much solvent. Gently evaporate some of the solvent using a rotary evaporator or a slow stream of nitrogen gas, then attempt the cooling process again.[4]
Question 4: My final crystallization yield is disappointingly low. How can I improve recovery?
Answer:
Causality: A low yield is typically caused by one of two factors: using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor, or choosing a solvent in which your compound has high solubility even at low temperatures.[1]
Strategies for Yield Improvement:
-
Minimize Solvent Usage: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[3] Work in small solvent additions, allowing time for dissolution after each addition.
-
Optimize Cooling: Ensure the final filtration is performed after the solution has reached its minimum temperature (e.g., after a sufficient time in an ice bath) to maximize precipitation.
-
Second Crop Crystallization: Do not discard the mother liquor (the filtrate). Concentrate it by 50-75% by volume and cool it again. This will often yield a "second crop" of crystals. Be aware that this second crop may have a lower purity than the first and should be analyzed separately.[3]
-
Solvent Re-evaluation: The ideal crystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. If your yield is consistently low, you may need to screen for a more suitable solvent system (see FAQ 2).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence crystallization?
This compound's crystallization behavior is governed by several key features:
-
Molecular Rigidity: The fused bicyclic indazole core is flat and rigid, which facilitates molecular stacking into a crystal lattice.
-
Hydrogen Bonding: It possesses two hydrogen bond donor sites (the carboxylic acid -OH and the indazole N-H) and multiple acceptor sites (the carbonyl oxygen and the indazole nitrogen atoms). This leads to strong, directional intermolecular interactions, which can form stable crystal structures, often dimers through the carboxylic acid groups.[5]
-
Acidity: As a carboxylic acid, its solubility is highly dependent on pH. The predicted pKa is around 2.8, meaning it is a relatively strong organic acid.[6] It will be significantly more soluble in basic or neutral aqueous solutions due to deprotonation to the highly polar carboxylate salt. Therefore, crystallization should be conducted in neutral or, preferably, acidic conditions.
-
Polarity: The presence of bromine, chlorine, and the polar carboxyl and indazole groups makes it a polar molecule, dictating its solubility in various organic solvents.
Q2: What is a good starting point for solvent selection?
A systematic approach is best. The ideal solvent should dissolve the compound when hot but not when cold. Given the compound's polarity, start with polar solvents. Mixed solvent systems are often highly effective for indazole derivatives.[7]
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Suitability Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for polar compounds; can form H-bonds. Often used in combination with water. |
| Ketones | Acetone, Butanone | Good general-purpose polar aprotic solvent. Often used with anti-solvents like hexanes.[8] |
| Esters | Ethyl Acetate | Medium polarity; good for compounds that are too soluble in alcohols or acetone. |
| Acids | Glacial Acetic Acid | Can be a good solvent for acidic compounds at high temperatures, with precipitation induced by adding water.[9] |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, THF/Hexane | Offers fine-tuned control over solubility. The ratio can be adjusted to find the optimal point for crystallization.[2] |
Experimental Workflow for Solvent Screening
-
Place ~20 mg of your crude material into a small test tube.
-
Add a potential solvent dropwise at room temperature. If the solid dissolves easily, the solvent is too good.
-
If it is insoluble at room temperature, heat the mixture to boiling. If it dissolves, it is a potentially good solvent.
-
Allow the hot solution to cool. The ideal solvent will produce a high yield of crystalline solid.
Q3: How critical is the purity of the crude material before starting crystallization?
It is highly critical. Crystallization is a purification technique, but it is most effective when dealing with relatively minor impurities (<5-10%). Significant amounts of impurities can:
-
Act as "promoters" for oiling out.
-
Become trapped within the crystal lattice, reducing final purity.
-
Inhibit crystal growth altogether by interfering with lattice formation.
If your crude material is heavily contaminated (as seen by TLC or NMR), consider performing a preliminary purification step, such as a plug of silica gel or an acid-base extraction, before attempting the final crystallization.
Visualized Workflows and Protocols
Workflow 1: Troubleshooting Crystallization Failures
This decision tree illustrates the logical steps to take when a crystallization attempt does not proceed as expected.
Caption: A decision tree for troubleshooting common crystallization outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID CAS#: 1077-94-7 [m.chemicalbook.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Indazole Functionalization
Welcome to the Technical Support Center for Indazole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this critical class of heterocyclic compounds. Indazoles are a privileged scaffold in medicinal chemistry, and their precise functionalization is paramount for the development of novel therapeutics.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of indazoles, offering causative explanations and actionable solutions.
Issue 1: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomers)
Question: I am performing an N-alkylation of my 1H-indazole and obtaining an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer: The N-alkylation of indazoles is a common challenge, with the outcome being highly sensitive to a delicate balance of electronic, steric, and reaction conditions.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6][7] Consequently, reaction conditions can be tuned to favor either the thermodynamic (N1) or kinetic (N2) product.
Potential Cause 1: Suboptimal Base and Solvent Combination. The choice of base and solvent is arguably the most critical factor influencing N-alkylation regioselectivity.[3]
-
For N1-Selectivity (Thermodynamic Control):
-
Solution: A widely successful combination for favoring the N1 isomer is the use of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF).[4][8] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and directing alkylation to the N1 position.[4] This effect is particularly pronounced in indazoles bearing an electron-rich substituent at the C3 position.[4][9]
-
Experimental Insight: Longer reaction times and elevated temperatures can also promote equilibration towards the more stable N1-alkylated product.[8]
-
-
For N2-Selectivity (Kinetic Control):
-
Solution: To favor the kinetically controlled N2 product, a common strategy is to use a stronger, more sterically hindered base or conditions that promote a solvent-separated ion pair.[3] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar apathetic solvent like N,N-dimethylformamide (DMF) often favors N2 alkylation.[8]
-
Experimental Insight: Lower reaction temperatures and shorter reaction times are advisable to trap the kinetic product before equilibration can occur.[8] Mitsunobu conditions have also been shown to favor the formation of the N2 isomer.[8][9]
-
Potential Cause 2: Electronic and Steric Effects of Indazole Substituents. The inherent properties of your indazole scaffold play a significant role.
-
Solution: Analyze the electronic and steric landscape of your substrate. Electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. Bulky substituents at the C7 position can sterically shield the N1 position, thus favoring N2 alkylation.[8] Conversely, a bulky group at the C3 position may favor N1 substitution.[8]
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura coupling with a bromo-indazole, but I am observing low conversion of my starting material and significant decomposition. What are the likely causes?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on the indazole core.[2][10][11][12][13] However, their success is highly dependent on the careful optimization of several parameters.
Potential Cause 1: Inappropriate Catalyst, Ligand, or Base. The catalytic system is the heart of the reaction.
-
Solution:
-
Catalyst and Ligand Selection: For Suzuki-Miyaura reactions, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is often an excellent choice, demonstrating high efficacy.[10] For Buchwald-Hartwig N-arylation, ligands such as Xantphos, DavePhos, or XPhos are commonly employed with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[14] The choice of ligand is critical and often requires screening.
-
Base Selection: The base not only facilitates the catalytic cycle but can also influence substrate stability. Common bases for Suzuki-Miyaura reactions include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10][13] For N-arylation, stronger bases like NaOtBu or K₃PO₄ are often necessary.[14] It's crucial to ensure the base is anhydrous and of high purity.
-
Potential Cause 2: Poor Solvent Choice and Temperature Control. The reaction environment dictates catalyst activity and substrate stability.
-
Solution:
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Common choices include toluene, dioxane, DMF, and dimethoxyethane (DME).[10][14] The use of ionic liquids has also been reported to improve yields and facilitate catalyst recycling in some cases.[11][15]
-
Temperature: While heating is often required (typically 80-120 °C), excessive temperatures can lead to decomposition of the starting material or product, as well as catalyst deactivation.[14] Careful temperature monitoring and optimization are key.
-
Potential Cause 3: Substrate-Specific Issues. The electronic nature of your indazole can impact its reactivity.
-
Solution: Electron-withdrawing groups on the indazole ring can sometimes make oxidative addition more challenging. In such cases, a more electron-rich ligand might be beneficial. Conversely, for N-H containing indazoles, the acidic proton can interfere with the catalytic cycle.[11] In these instances, using an excess of a strong base or N-protection might be necessary.[11]
Issue 3: Difficulty in Direct C-H Functionalization
Question: My attempts at direct C-H functionalization of the indazole ring are resulting in low yields and a mixture of isomers. How can I improve the outcome?
Answer: Direct C-H functionalization is an atom-economical and increasingly popular method for elaborating the indazole scaffold.[16][17][18] However, controlling the regioselectivity can be challenging.
Potential Cause 1: Lack of a Directing Group. Many successful C-H functionalization reactions on indazoles rely on a directing group to guide the metal catalyst to a specific C-H bond.
-
Solution: For functionalization of the benzene ring portion of the indazole, a directing group at the N1 or N2 position is often necessary. For instance, a 2-aryl group on a 2H-indazole can direct ortho-C-H functionalization on that aryl ring.[16][17] For C3-functionalization, chelation-assisted strategies are often employed.[18]
Potential Cause 2: Ineffective Catalyst or Oxidant. The choice of catalyst and oxidant is crucial for activating the C-H bond.
-
Solution: Rhodium(III) and Palladium(II) catalysts are commonly used for indazole C-H functionalization.[19][20][21] For example, [Cp*RhCl₂]₂ is a frequent choice for Rh(III)-catalyzed reactions.[19][21] The reaction often requires an oxidant, such as Cu(OAc)₂ or Ag₂CO₃, to regenerate the active catalyst.[21]
Potential Cause 3: Competing Reaction Pathways. Indazoles can undergo other reactions under C-H functionalization conditions.
-
Solution: Careful optimization of reaction conditions is necessary to minimize side reactions. This includes screening solvents, temperature, and reaction time. In some cases, a radical pathway may be involved, and the addition of a radical initiator or inhibitor could be explored.[16]
Frequently Asked Questions (FAQs)
Q1: When should I use a protecting group for my indazole?
A1: Protecting groups are often employed to prevent unwanted side reactions at the N1 or N2 positions, especially when performing functionalization at other sites on the indazole ring.[22] For instance, if you want to perform a metalation and subsequent reaction at the C3 position, protecting the N1 or N2 position is often necessary to prevent competitive deprotonation.[22] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a useful protecting group for directing C3-lithiation.[22]
Q2: How do I achieve regioselective halogenation of the indazole ring?
A2: Halogenation is a key transformation for introducing a handle for further cross-coupling reactions.[23]
-
C3-Iodination: This is commonly achieved using iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF.[11][23]
-
C3-Bromination and Chlorination: N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective reagents for introducing bromine and chlorine at the C3 position, respectively.[23]
-
C7-Bromination: For certain substituted indazoles, regioselective bromination at the C7 position can be achieved using NBS.[13]
Q3: What are the key differences in reactivity between 1H- and 2H-indazoles?
A3: 1H-indazoles are the more thermodynamically stable tautomer and are generally more abundant.[6][16] 2H-indazoles are stronger bases than their 1H-counterparts.[6] This difference in stability and basicity can be exploited to achieve selective reactions. The synthetic routes to access 1H- and 2H-indazoles also differ, with distinct precursors and reaction conditions often required for each.[1]
Experimental Protocols and Data
Table 1: Condition Screening for N-Alkylation Regioselectivity
| Entry | Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | 1H-Indazole | n-Pentyl bromide | NaH | THF | 50 | >95:5 | 89 | [9] |
| 2 | 1H-Indazole | n-Pentyl bromide | K₂CO₃ | DMF | RT | 20:80 | 75 | [3] |
| 3 | 5-Nitro-1H-indazole | Ethyl bromoacetate | Cs₂CO₃ | DMF | RT | 15:85 | 92 | [3] |
| 4 | 3-CO₂Me-1H-indazole | Benzyl bromide | NaH | THF | RT | >99:1 | 95 | [4] |
Protocol 1: General Procedure for N1-Selective Alkylation
-
To a stirred suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of the 1H-indazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at a Halogenated Indazole Position
-
In a Schlenk flask under an inert atmosphere, combine the halo-indazole (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the anhydrous, deoxygenated solvent (e.g., DME, toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10][13]
Visualizing Reaction Optimization
The following diagrams illustrate key decision-making workflows in the optimization of indazole functionalization.
Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
Caption: Key parameters for optimizing Pd-catalyzed cross-coupling reactions.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. soc.chim.it [soc.chim.it]
stability issues of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid in solution
Technical Support Center: 5-bromo-6-chloro-1H-indazole-3-carboxylic acid
Introduction: Ensuring Experimental Integrity
Welcome to the technical support center for this compound. This molecule is a highly functionalized heterocyclic compound, valuable as a building block in medicinal chemistry and drug development. Its structural complexity, featuring an indazole core, a carboxylic acid moiety, and halogen substituents, makes it a versatile intermediate. However, these same features can present stability challenges in solution, potentially compromising the accuracy and reproducibility of your experimental results.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical insights and practical, field-proven protocols to help you anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity of your work.
Compound Stability Profile
Understanding the chemical nature of this compound is the first step in preventing its degradation. The stability of this compound is governed by the interplay of its three key structural features.
-
The 1H-Indazole Core: Indazole is an aromatic heterocyclic system that exists in three tautomeric forms: 1H, 2H, and 3H.[1][2] Thermochemical studies have consistently shown that the 1H-indazole tautomer is the most thermodynamically stable form, which is how this compound is supplied.[2][3][4] While stable, the aromatic ring system is susceptible to certain reactions, particularly under stress conditions. The bromine and chlorine substituents are generally stable, with studies on related compounds showing that the bromide on the indazole ring often remains intact even during metabolic processes.[5]
-
The 3-Carboxylic Acid Group: The carboxylic acid moiety makes the molecule acidic and significantly influences its solubility and stability in relation to pH. Aromatic carboxylic acids can also be susceptible to decarboxylation (the loss of CO₂), a reaction that is often accelerated by heat.[6][7]
-
Key Instability Factors: Based on the chemistry of the indazole scaffold and related carboxylic acids, the primary factors that can induce degradation in solution are:
-
Light (UV/Visible): Photodegradation is a well-documented pathway for indazoles.[8]
-
pH Extremes: Both strongly acidic and basic conditions can promote hydrolysis.[8][9]
-
Oxidizing Agents: The electron-rich heterocyclic ring is vulnerable to oxidation.[8]
-
Elevated Temperatures: High temperatures can accelerate hydrolysis and potentially cause decarboxylation.[6][8]
-
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in solution.
Q1: What are the primary degradation pathways I should be aware of?
A1: There are four main degradation pathways you should consider, as illustrated in the diagram below.
-
Photodegradation: Upon exposure to UV light (including ambient laboratory light over time), 1H-indazoles can undergo a photochemical rearrangement to form benzimidazoles.[8][10] This occurs via an excited-state tautomerization to the less stable 2H-indazole form, which then rearranges.[8]
-
Hydrolysis (pH-Dependent): Under strongly acidic or basic conditions, the molecule may be susceptible to hydrolytic degradation. The specific points of cleavage would need to be determined by a forced degradation study.
-
Oxidation: The indazole ring can be oxidized by atmospheric oxygen or residual oxidizing agents (like peroxides in older solvents), often leading to colored byproducts.
-
Decarboxylation: When heated in solution, the carboxylic acid group may be lost as carbon dioxide, yielding 5-bromo-6-chloro-1H-indazole.[6][7]
Caption: Potential degradation pathways for the title compound.
Q2: My solution is turning a pale yellow/brown color. What is causing this?
A2: A color change is a common visual indicator of degradation, most frequently caused by oxidation or photodegradation.[6]
-
Probable Cause: The formation of oxidized species or minor degradation products that are chromophoric (light-absorbing). This can be initiated by exposure to ambient light or oxygen dissolved in your solvent.
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your sample vial in aluminum foil or use an amber vial. Prepare and handle solutions away from direct sunlight or strong overhead lighting.
-
Use Fresh, High-Purity Solvents: Older solvents, especially ethers and THF, can form explosive peroxides which are potent oxidizing agents. Use freshly opened bottles of HPLC-grade or anhydrous solvents.
-
De-gas Solvents: For sensitive experiments, sparge your solvent with an inert gas (nitrogen or argon) for 15-20 minutes before use to remove dissolved oxygen.
-
Confirm Purity: Analyze your discolored solution by HPLC-UV against a freshly prepared, colorless sample from the solid starting material. The appearance of new peaks or a decrease in the main peak area will confirm degradation.
-
Q3: I am observing new peaks in my HPLC/LC-MS analysis. How do I determine the cause?
A3: The appearance of new peaks is a definitive sign of degradation. To identify the specific stress factor responsible, a systematic forced degradation study is the most effective approach. This involves intentionally exposing the compound to various stress conditions in a controlled manner. See Protocol 2 for a detailed methodology. By comparing the degradation profile from your sample to the profiles generated under specific stress conditions (acid, base, heat, etc.), you can pinpoint the cause and take corrective action.
Q4: What is the best way to prepare and store stock solutions of this compound?
A4: Proper preparation and storage are critical for maximizing the shelf-life of your solutions.
-
For Long-Term Storage (>1 week):
-
Prepare a high-concentration stock solution in an anhydrous, aprotic solvent like DMSO .[9]
-
Store aliquots in tightly sealed vials at -20°C or below , protected from light.
-
Before use, allow the aliquot to fully thaw to room temperature to prevent water condensation into the solution.
-
-
For Short-Term/Working Solutions:
-
If an aqueous buffer is required, prepare it fresh from your DMSO stock for each experiment and use it immediately.[9]
-
If short-term storage of an aqueous solution is unavoidable, maintain a slightly acidic to neutral pH (approx. 4-7), store at 2-8°C , and protect from light for no longer than 24 hours.[9]
-
Q5: Can I sterilize my solutions by autoclaving?
A5: No, autoclaving is not recommended. The combination of high temperature (typically 121°C) and water will very likely lead to significant thermal degradation and hydrolysis of the compound, and may also cause decarboxylation.[9] For sterilization, use sterile filtration with a compatible 0.22 µm membrane filter (e.g., PVDF or PTFE for organic solvents).
Q6: My experimental results are inconsistent. Could this be a stability issue?
A6: Absolutely. Inconsistent results are a classic symptom of compound instability. If the compound degrades between experiments (or even during a single long experiment), the effective concentration will decrease, leading to poor reproducibility.
-
Troubleshooting Workflow: Follow a systematic process to diagnose the issue.
Caption: Workflow for troubleshooting stability-related issues.
Data Tables & Experimental Protocols
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Solvent | Concentration | Temperature | Duration | Key Considerations |
| Solid | N/A | N/A | 2-8°C | Long-term | Store in a tightly sealed container, protected from light and moisture.[6] |
| Stock Solution | DMSO (anhydrous) | 10-50 mM | ≤ -20°C | Months | Aliquot to avoid freeze-thaw cycles; use amber vials.[9] |
| Working Solution | Aqueous Buffer | As required | 2-8°C | < 24 hours | Prepare fresh daily; protect from light; maintain pH 4-7.[9] |
Table 2: Chemical Incompatibilities
| Class | Examples | Rationale |
| Strong Oxidizing Agents | Hydrogen Peroxide, Peroxides in Solvents, Potassium Permanganate | Can cause oxidative degradation of the indazole ring.[6][8][11] |
| Strong Bases | > 1M NaOH, KOH | Can promote hydrolysis and other base-catalyzed degradation.[6][8][11] |
| Strong Acids | > 1M HCl, H₂SO₄ | Can promote acid-catalyzed hydrolysis.[6][8][11] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Solution Preparation
-
Objective: To prepare stable stock and working solutions.
-
Methodology:
-
DMSO Stock (10 mM): a. Accurately weigh the required amount of solid this compound in a suitable vial. b. Add the calculated volume of anhydrous, HPLC-grade DMSO to achieve a 10 mM concentration. c. Vortex or sonicate gently until fully dissolved. d. Dispense into single-use aliquots in amber microcentrifuge tubes or vials. e. Store immediately at -20°C or below.
-
Aqueous Working Solution (e.g., 100 µM): a. Thaw one aliquot of the 10 mM DMSO stock to room temperature. b. In a separate tube, add the desired volume of your final aqueous buffer. c. While vortexing the buffer, add the required volume of the DMSO stock (e.g., for 1 mL of 100 µM solution, add 10 µL of 10 mM stock). This ensures rapid dispersion and prevents precipitation. d. Use this freshly prepared solution immediately for your experiments.
-
Protocol 2: General Protocol for a Forced Degradation Study
-
Objective: To identify which stress conditions (acid, base, oxidation, heat, light) cause the degradation of the compound, with a target degradation of 5-20%.[8][12]
-
Methodology:
-
Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your Stock Solution .
-
Controls: Keep an unstressed sample of the stock solution wrapped in foil at room temperature (the Control ) and another at 2-8°C (the Blank ).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[13] Sample at time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[13] Sample at time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[9] Sample at time points.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C, protected from light. Sample at time points.
-
Photodegradation: Expose a sample of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be wrapped in foil and placed alongside.
-
Analysis: Analyze all samples (including controls and blanks) by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) to determine the percentage of degradation and the profile of degradation products for each condition.
-
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [cfsre.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.es [fishersci.es]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ema.europa.eu [ema.europa.eu]
Indazole Synthesis: A Technical Support Center for Impurity Removal
Welcome to the technical support center for troubleshooting impurities in indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges encountered during their experiments. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude indazole product is a dark, oily residue instead of a solid. What are the likely impurities and how can I purify it?
This is a frequent observation, particularly in syntheses involving nitrosation or harsh acidic/basic conditions. The dark coloration often indicates the presence of polymeric or degradation byproducts, while the oily consistency suggests residual solvents or low-melting impurities.
Causality:
-
Polymerization: Indazoles, under certain conditions, can undergo self-reaction or polymerization, leading to high molecular weight, colored impurities.
-
Residual Starting Materials/Reagents: Incomplete reactions can leave behind unreacted starting materials or reagents which may be oils or low-melting solids. For instance, in syntheses starting from o-toluidine, residual intermediates from diazotization can contribute to the impurity profile[1][2].
-
Side Reactions: A variety of side reactions can occur, such as the formation of hydrazones or dimers, especially at elevated temperatures[1].
Troubleshooting Protocol: Acid-Base Extraction
Acid-base extraction is a powerful technique to separate the basic indazole product from neutral and acidic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 2N hydrochloric acid (HCl)[3]. The basic indazole will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the acidic aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as concentrated ammonia or 10N sodium hydroxide (NaOH), until the solution is basic (pH > 9)[3]. The indazole will precipitate out of the solution.
-
Isolation: Collect the precipitated indazole by vacuum filtration, wash with cold water, and dry thoroughly[2].
Q2: I've synthesized a substituted indazole, and I suspect I have a mixture of N1 and N2 regioisomers. How can I separate them?
The formation of N1 and N2 regioisomers is a common challenge in the functionalization of the indazole core due to the two reactive nitrogen atoms[4][5]. These isomers often exhibit very similar polarities, making their separation difficult[5][6].
Causality:
-
Kinetic vs. Thermodynamic Control: The ratio of N1 to N2 isomers can be influenced by reaction conditions such as the base, solvent, and temperature, which dictate whether the reaction is under kinetic or thermodynamic control[7][8].
Troubleshooting Strategies:
Strategy 1: Recrystallization
For some substituted indazoles, recrystallization can be an effective method for separating isomers, especially if they have different solubilities in a particular solvent system[4][9].
Experimental Protocol:
-
Solvent Screening: Screen various solvent systems to find one where the desired isomer has significantly lower solubility than the other. Common systems include mixtures of acetone/water, ethanol/water, or methanol/water[4].
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble isomer.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture. The mother liquor will be enriched in the more soluble isomer.
Strategy 2: Column Chromatography
When recrystallization is ineffective, column chromatography is the preferred method for separating regioisomers[5][6][10][11].
Experimental Protocol:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method that shows good separation between the two isomers. Experiment with different solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol[6].
-
Column Preparation: Pack a silica gel column with the chosen eluent system.
-
Loading: Dissolve the isomeric mixture in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure isomers.
Q3: My final indazole product contains colored impurities, possibly nitro-containing compounds from the synthesis. How can I remove them?
Nitro-containing impurities can arise from starting materials or side reactions, especially in syntheses involving nitration or the use of nitric acid[1][12]. These impurities are often highly colored and can be difficult to remove.
Troubleshooting Protocol: Activated Carbon Treatment and Recrystallization
Experimental Protocol:
-
Dissolution: Dissolve the impure indazole in a suitable hot solvent.
-
Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution and reflux for 10-15 minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Filter the hot solution through a pad of Celite to remove the activated carbon.
-
Recrystallization: Allow the filtrate to cool slowly to induce crystallization of the purified indazole.
-
Isolation: Collect the crystals by vacuum filtration and wash with a cold solvent.
Q4: How can I confirm the purity of my final indazole product and identify any remaining impurities?
A combination of analytical techniques is essential for confirming the purity of your indazole and identifying any residual impurities[13][14][15][16].
Analytical Methods:
| Method | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Provides detailed structural information, including the position of substituents and the ratio of isomers. | High resolution, non-destructive, excellent for isomer differentiation. | Can have complex spectra for large molecules. |
| HPLC | Separates and quantifies the main product and any impurities. | High resolving power, sensitivity, and reproducibility. | Requires a reference standard for absolute quantification. |
| GC-MS | Identifies volatile impurities and provides molecular weight information. | High sensitivity, excellent for identifying residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| HRMS | Determines the exact molecular weight and elemental composition. | Highly accurate mass determination. | Higher cost and complexity. |
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification techniques described above.
Caption: Workflow for purification of indazole using acid-base extraction.
Caption: Strategies for the separation of indazole regioisomers.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. prepchem.com [prepchem.com]
- 10. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Navigating the Degradation Pathways of Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold - A Double-Edged Sword of Stability and Reactivity
The indazole core, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its aromatic 10 π-electron system confers significant thermodynamic stability, particularly in the 1H-indazole tautomeric form, which is the most predominant and stable isomer.[3][4][5] However, this apparent stability can be deceptive. Under various experimental and physiological conditions, indazole derivatives are susceptible to a range of degradation pathways. Understanding these potential liabilities is not merely an academic exercise; it is a critical component of robust drug development, ensuring the safety, efficacy, and stability of new chemical entities.
This technical guide provides a comprehensive overview of the common degradation pathways of indazole compounds. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter in the laboratory. We will delve into the "why" behind the "how," offering mechanistic insights and practical solutions to mitigate unwanted degradation and accurately characterize degradation products.
Frequently Asked Questions (FAQs): Understanding the Fundamentals of Indazole Degradation
Q1: What are the primary degradation pathways I should be aware of for my indazole-containing compound?
Indazole derivatives are primarily susceptible to four main degradation pathways: photodegradation, oxidation, hydrolysis, and metabolic degradation.[6] The specific pathway that predominates will depend on the substitution pattern of the indazole ring, the nature of the functional groups present in the molecule, and the environmental conditions to which the compound is exposed.
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly UVB or UVA radiation, can induce a phototransposition of indazoles into benzimidazoles.[6]
-
Oxidative Degradation: The indazole ring is susceptible to oxidation, a process that can be simulated in forced degradation studies using reagents like hydrogen peroxide (H2O2).[6]
-
Hydrolytic Degradation: Indazole derivatives can undergo hydrolysis under both acidic and basic conditions, with the rate of degradation being pH-dependent.[6]
-
Thermal Degradation: High temperatures can lead to the thermal decomposition of these compounds.[6]
Q2: My 1H-indazole compound appears to be converting to a benzimidazole upon exposure to light. What is the mechanism behind this transformation?
This is a classic photochemical rearrangement. The process is initiated by the photoexcitation of the 1H-indazole, which can lead to an excited-state tautomerization to the less stable 2H-indazole form.[6][7] It is this excited 2H-tautomer that undergoes a photochemical rearrangement to yield the more thermodynamically stable benzimidazole structure.[6] This transformation can occur even without the presence of other reagents, requiring only irradiation.[7]
Q3: How do the different tautomeric forms of indazole influence its stability?
Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[4] The 1H-tautomer is the most thermodynamically stable and, therefore, the most common form.[4][5][8] The 2H-tautomer is less stable, by approximately 2.3 kcal/mol.[4][9] This energy difference is crucial in understanding the photochemical rearrangement to benzimidazoles, which proceeds through the higher-energy 2H-tautomer.[6] The 3H-indazole form is not commonly observed.[5]
Q4: Are there any specific functional groups that make an indazole compound more susceptible to degradation?
Yes, the presence of certain functional groups can significantly influence the degradation profile. For example, ester or amide functionalities are particularly prone to hydrolysis under acidic or basic conditions.[10][11] The carboxamide bond in 5-methoxy-1H-indazole-3-carboxamide, for instance, readily hydrolyzes to the corresponding carboxylic acid.[10] Substituents on the indazole ring can also modulate its electronic properties and, consequently, its susceptibility to oxidation or photodegradation.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section provides practical advice for troubleshooting common issues encountered during the study of indazole degradation.
Problem 1: I'm observing unexpected peaks in my chromatogram after storing my indazole compound in solution. What could be the cause?
-
Plausible Cause: This is a strong indication of degradation. The nature of the new peaks can provide clues about the degradation pathway.
-
Troubleshooting Steps:
-
Review Storage Conditions: Was the solution exposed to light? Was the pH of the solution acidic or basic? Was it stored at an elevated temperature?
-
Protect from Light: If photodegradation is suspected, repeat the experiment using amber vials or by wrapping the container in aluminum foil.[10]
-
Control pH: If hydrolysis is a possibility, ensure the solution is buffered to a pH where the compound is most stable, typically between pH 4 and 6 for many amide-containing compounds.[10]
-
Analyze Degradants: Use techniques like LC-MS to identify the mass of the degradation products. This information can help elucidate the degradation pathway (e.g., an increase in mass may suggest oxidation, while a loss of a functional group may indicate hydrolysis).
-
Problem 2: My forced degradation study resulted in complete degradation of my compound, or the chromatogram is overly complex.
-
Plausible Cause: The stress conditions were likely too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to the stability of the compound under normal storage conditions.[6]
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: If using acid, base, or an oxidizing agent, decrease the concentration.
-
Shorten Exposure Time: Reduce the duration of exposure to the stress condition.
-
Lower Temperature: If conducting thermal degradation, lower the temperature.
-
Iterative Approach: The goal of a forced degradation study is to achieve a target degradation of 5-20% to identify the primary, relevant degradation products.[12] Adjust the conditions iteratively to achieve this target.
-
Experimental Protocols: A Practical Guide to Studying Indazole Degradation
Protocol 1: Forced Degradation Study for a Novel Indazole Derivative
This protocol provides a standardized approach to intentionally degrade a compound to identify potential degradation products and establish stability-indicating analytical methods.[10][13]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of the indazole compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[10]
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.[10]
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[6]
- Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.[6][10]
- Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
- Analyze the stressed samples by a suitable stability-indicating method, such as HPLC with UV or MS detection.
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Table 1: Typical Conditions for Forced Degradation Studies [6]
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Several hours to days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | Several hours to days |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Several hours to days |
| Thermal | Dry Heat | >60°C | Several hours to days |
| Photochemical | UV/Visible Light | Ambient | Per ICH Q1B |
Visualizing Degradation Pathways
Diagram 1: Photochemical Conversion of Indazole to Benzimidazole
Caption: Photochemical pathway from 1H-indazole to benzimidazole.
Diagram 2: Common Degradation Pathways of Indazole Derivatives
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
common pitfalls in handling indazole-3-carboxylic acids
Welcome to the technical support center for indazole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. Indazole-3-carboxylic acid and its derivatives are key intermediates in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors and 5-HT3 receptor antagonists like Granisetron.[1][2] However, their unique chemical properties can present several challenges in the laboratory.
This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions. Our goal is to explain the causality behind common pitfalls and provide robust, validated protocols to help you overcome them.
Section 1: Synthesis & Purification Pitfalls
Q1: My synthesis of 1H-indazole-3-carboxylic acid from isatin is low-yielding and seems unsafe for scale-up. What are the common issues and are there better alternatives?
A1: The classical synthesis from isatin involves hydrolysis, diazotization, reduction to an aryl hydrazine, and subsequent cyclization.[2] This route is notorious for scalability and safety issues, primarily due to the handling of diazonium salt intermediates.[2]
Common Pitfalls with the Isatin Route:
-
Diazonium Salt Instability: Diazonium salts can be explosive, especially when isolated or upon heating. Reactions must be kept at low temperatures (typically 0-5 °C), and quenching procedures must be carefully controlled.
-
Incomplete Reduction: The reduction of the diazonium salt (e.g., with stannous chloride or sodium sulfite) can be sluggish or incomplete, leading to colored impurities and difficult purifications.
-
Side Reactions during Cyclization: The final acid-catalyzed cyclization can lead to side products if not carefully controlled, impacting yield and purity.
Recommended Alternative: The Phenylhydrazone Route A safer and more scalable alternative starts from commercially available phenylhydrazine and benzaldehyde.[2] This "diazonium-free" route proceeds in three main steps:
-
Formation of benzaldehyde phenylhydrazone.
-
Reaction with oxalyl chloride to form an intermediate.
-
Intramolecular Friedel-Crafts reaction followed by hydrolysis and ring rearrangement to yield indazole-3-carboxylic acid.[2]
This method avoids the hazards associated with diazonium intermediates, making it more suitable for larger-scale preparations.[2]
Q2: I'm observing significant by-product formation during purification. How can I effectively purify indazole-3-carboxylic acid and what should I be aware of?
A2: Effective purification is critical and often complicated by the compound's physical properties. The primary methods are recrystallization and column chromatography. A key, often overlooked, issue is the existence of polymorphs.
Polymorphism: Indazole-3-carboxylic acid can exist in different crystalline forms, or polymorphs, depending on the crystallization solvent.[2]
-
Form A: Can be isolated from solvents like DMF/water or acetic acid.
-
Form B: Can be isolated from solvents like dichloromethane, ethyl acetate, or MTBE.[2]
These polymorphs can have different solubilities, melting points, and potentially different reactivities in subsequent steps. It is crucial to be consistent with your purification method to ensure reproducible results.
Purification Protocols:
-
Recrystallization: For removing minor impurities, recrystallization is effective. Ethanol, methanol, or acetic acid are common choices.[3] (See Section 4: Experimental Protocols for a detailed procedure).
-
Column Chromatography: For complex mixtures, silica gel chromatography is necessary. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[3][4]
Section 2: Handling, Solubility & Stability
Q3: I'm struggling with the poor solubility of my indazole-3-carboxylic acid. What are the best solvents for reactions and for making stock solutions?
A3: This is one of the most common challenges. Indazole-3-carboxylic acid has limited solubility in many standard organic solvents, which can stall reactions.
Solubility Profile:
| Solvent | Solubility | Recommended Use |
| DMSO | ≥ 200 mg/mL[5] | Stock solutions, NMR, some reactions (e.g., couplings) |
| DMF | Good | Amide coupling reactions, other nucleophilic substitutions |
| Methanol | Slightly soluble[6] | Recrystallization (with heating) |
| Ethanol | Slightly soluble[6] | Recrystallization (with heating) |
| Dichloromethane | Poor | Recrystallization (for Form B), some slurry reactions |
| Water | Very Poor | Used for precipitation/workup |
Practical Tips:
-
For Reactions: N,N-Dimethylformamide (DMF) is often the solvent of choice for reactions like amide couplings. Forcing conditions by gently heating the mixture can sometimes help, but must be done cautiously to avoid degradation.
-
For Stock Solutions: Use newly opened, anhydrous DMSO.[5] Prepare concentrated stock solutions, aliquot them into single-use vials, and store at -20°C (for up to 1 year) or -80°C (for up to 2 years) to prevent degradation from repeated freeze-thaw cycles.[5]
Q4: My compound seems to be degrading upon heating. What is the thermal stability of indazole-3-carboxylic acid?
A4: Indazole-3-carboxylic acid is prone to thermal decarboxylation. This is a critical pitfall, especially in reactions requiring heat or during purification by distillation of solvents at high temperatures.
The Decarboxylation Problem: The compound typically melts with decomposition around 266-270 °C.[6][7][8] However, decarboxylation can occur at much lower temperatures, particularly when heated in high-boiling solvents like quinoline.[9][10]
A significant side reaction associated with decarboxylation, especially for 1-aryl substituted analogs, is the fission of the heterocyclic ring to form an N-arylanthranilonitrile.[9][10] This side reaction is more pronounced when the aryl substituent has electron-withdrawing groups.[9][10]
Caption: Decarboxylation vs. Ring Fission Side Reaction.
Recommendation: Avoid excessive heating. If a reaction requires elevated temperatures, run small-scale trials first and monitor carefully by TLC or LC-MS for the appearance of the decarboxylated product or other impurities.
Section 3: Amide Coupling Troubleshooting
Amide bond formation is the most common downstream application for indazole-3-carboxylic acid. Success hinges on proper activation of the carboxylic acid.
Q5: My amide coupling reaction with indazole-3-carboxylic acid is giving low yields or failing completely. What am I doing wrong?
A5: This is a multi-faceted problem often related to solubility, choice of reagents, or reaction conditions. Let's break down the troubleshooting process.
Caption: Troubleshooting Workflow for Amide Coupling Reactions.
Step 1: Check Solubility As discussed, if your acid is not dissolved, the reaction cannot proceed efficiently.
-
Solution: Ensure you are using an appropriate solvent like DMF. If starting material remains undissolved, you are running a slurry-phase reaction which will be slow and likely incomplete.
Step 2: Evaluate Coupling Reagents The choice of coupling reagent is critical. There is no one-size-fits-all solution.[11]
| Reagent System | Pros | Cons | Best For |
| EDC / HOBt | Inexpensive, water-soluble by-product (EDU) is easily removed. | Can be less effective for hindered substrates. HOBt has safety considerations. | General purpose, unhindered amines and acids. |
| HATU / DIPEA | Very powerful, fast reaction times, effective for hindered substrates.[12] | Expensive, by-products can complicate purification. HATU has thermal hazards. | Difficult couplings, sterically hindered substrates, electron-poor amines. |
| DCC / DMAP | Inexpensive and effective. | By-product (DCU) is often insoluble and difficult to remove completely.[11] Can cause significant racemization. | When cost is a primary concern and DCU removal is feasible. |
Step 3: Verify Stoichiometry and Order of Addition
-
Base: Ensure you are using enough base (e.g., DIPEA, triethylamine) to neutralize any acid salts (like HCl from EDC.HCl) and to scavenge the proton released during amide formation. Typically 2-3 equivalents are used.[1]
-
Order of Addition: The generally accepted best practice is to pre-activate the carboxylic acid before adding the amine. Mix the indazole-3-carboxylic acid, coupling reagent (e.g., HATU), and base in DMF and stir for 15-30 minutes. Then, add the amine. This prevents the coupling reagent from reacting directly with the amine to form an undesired guanidinium by-product.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a robust starting point for coupling indazole-3-carboxylic acid with a primary or secondary amine.[1]
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid (approx. 0.1-0.2 M concentration).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and EDC.HCl (1.2 eq) to the solution.
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Pre-activation: Stir the reaction mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into ice water. An off-white or beige solid product should precipitate.
-
Extraction: If a solid does not form, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or 10% methanol in chloroform).[1]
-
Purification: Wash the combined organic layers with 10% NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization (to obtain Polymorph B)
This procedure is adapted from methods known to yield the "Form B" polymorph of indazole-3-carboxylic acid.[2]
-
Dissolution: Place the crude indazole-3-carboxylic acid in a flask. Add a minimal amount of a suitable hot solvent in which the acid has moderate solubility, such as methanol or N,N-dimethylacetamide (DMA).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling & Precipitation: Allow the solution to cool slowly to room temperature. Then, cool further in an ice bath to maximize crystal formation.
-
Anti-Solvent Addition: To induce precipitation of Form B, slowly add an anti-solvent like dichloromethane while stirring.[2]
-
Aging: Allow the mixture to stand (age) at a cool temperature (e.g., 15 °C) for at least 1 hour to ensure complete crystallization.[2]
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold anti-solvent (dichloromethane).
-
Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 90 °C) to remove all residual solvent.[2]
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the typical appearance of 1H-indazole-3-carboxylic acid?
-
Q: Is indazole-3-carboxylic acid hazardous?
-
Q: Can I use a different protecting group on the indazole nitrogen?
-
A: Yes, protecting the N-H of the indazole ring (e.g., as a SEM or Boc group) is a common strategy, especially if subsequent reaction conditions are harsh or incompatible with the acidic proton.[1][17] The protecting group must be chosen based on its stability to the planned reaction conditions and the ease of its eventual removal.
-
-
Q: My NMR spectrum looks complex. Are there tautomers?
-
A: While the 1H-indazole is the major tautomer, the presence of the N-H proton allows for potential tautomerization. The exact spectroscopic signature can also be highly dependent on the solvent used (e.g., DMSO-d6 vs. CDCl₃). For the parent acid, the proton can reside on either nitrogen, and its position will influence the spectra.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. INDAZOLE-3-CARBOXYLIC ACID | 6076-13-7 [chemicalbook.com]
- 7. インダゾール-3-カルボン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. Indazole-3-carboxylic Acid | 4498-67-3 | TCI AMERICA [tcichemicals.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Structural Confirmation of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid by NMR: A Comparative Guide
Introduction
In the landscape of drug discovery and development, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The precise structural elucidation of novel indazole derivatives is a critical step in advancing these candidates from the laboratory to clinical evaluation. This guide provides a comprehensive framework for the structural confirmation of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, a halogenated derivative with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document outlines a robust methodology for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. We will present a detailed, step-by-step experimental protocol and a comparative analysis based on predicted NMR spectra, benchmarked against the known data of closely related analogs. This predictive and comparative approach is a powerful tool for researchers to anticipate and interpret the NMR spectra of novel compounds.
Experimental Design for Structural Elucidation
The unambiguous structural confirmation of this compound necessitates a multi-faceted NMR approach. The following experimental workflow is designed to provide a comprehensive dataset for structural assignment.
Diagram of the Proposed NMR Analysis Workflow
Caption: Proposed experimental workflow for the structural confirmation of this compound using 1D and 2D NMR techniques.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the carboxylic acid and exchanging with the acidic protons. Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Rationale: This initial spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Rationale: This will reveal the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their electronic environment (e.g., aromatic, carboxylic acid).
-
-
2D NMR Spectroscopy (COSY & HSQC):
-
Perform a Correlation Spectroscopy (COSY) experiment.
-
Rationale: The COSY spectrum will establish proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecular structure.
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
Rationale: The HSQC spectrum will correlate directly bonded proton and carbon atoms, providing definitive assignments for the protonated carbons in the indazole ring.
-
Predicted NMR Spectra and Comparative Analysis
Due to the novelty of this compound, experimental NMR data is not yet publicly available. However, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by considering the additive effects of the substituents on the indazole ring and by comparing with known, structurally similar compounds.
Molecular Structure and Atom Numbering
Caption: Structure of this compound with standard IUPAC numbering.
¹H NMR Spectral Prediction and Comparison
The aromatic region of the ¹H NMR spectrum is of particular interest for confirming the substitution pattern on the benzene ring of the indazole core. We will compare the predicted spectrum of our target molecule with the known spectrum of 5-bromo-1H-indazole-3-carboxylic acid.
Table 1: Comparison of Predicted and Known ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | 5-bromo-1H-indazole-3-carboxylic acid (Known)[1] | 6-chloro-1H-indazole-3-carboxylic acid (Predicted) | This compound (Predicted) | Rationale for Prediction |
| H-4 | 7.56 (dd) | ~8.10 (d) | ~8.30 (s) | The introduction of a chlorine atom at position 6 is expected to have a minimal effect on H-4. However, in the target molecule, the coupling to H-5 is removed, resulting in a singlet. The deshielding effect of the adjacent bromine and peri-chlorine will shift it downfield. |
| H-7 | 8.21 (d) | 7.60 (d) | 7.80 (s) | The chlorine at C6 will deshield H-7, shifting it downfield. In the target molecule, the loss of coupling to H-6 will result in a singlet, and the combined electron-withdrawing effects of the halogens will cause a further downfield shift. |
| NH | 13.95 (s) | ~14.0 (s) | ~14.1 (s) | The acidic proton on the nitrogen is expected to appear as a broad singlet at a very downfield chemical shift, with minor influence from the C5 and C6 substituents. |
| COOH | 13.18 (br s) | ~13.2 (br s) | ~13.3 (br s) | The carboxylic acid proton will also be a broad singlet at a downfield position, largely unaffected by the remote halogen substituents. |
Analysis of Predicted ¹H NMR Spectrum for this compound:
The most striking feature of the predicted spectrum is the presence of two singlets in the aromatic region, corresponding to H-4 and H-7. This is a direct consequence of the substitution pattern, where both protons lack adjacent proton coupling partners. The downfield shift of these protons compared to the parent indazole-3-carboxylic acid is attributed to the electron-withdrawing nature of the bromine and chlorine atoms.
¹³C NMR Spectral Prediction and Comparison
The ¹³C NMR spectrum will provide complementary evidence for the proposed structure. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | Indazole-3-carboxylic acid (Reference) | 5-bromo-1H-indazole-3-carboxylic acid (Predicted) | 6-chloro-1H-indazole-3-carboxylic acid (Predicted) | This compound (Predicted) | Rationale for Prediction |
| C3 | ~135 | ~136 | ~136 | ~137 | The electronegative substituents on the benzene ring will have a minor deshielding effect on C3. |
| C3a | ~122 | ~123 | ~123 | ~124 | Similar to C3, a slight downfield shift is expected due to the overall electron-withdrawing nature of the substituents. |
| C4 | ~121 | ~124 | ~122 | ~125 | The bromine at C5 will deshield C4. The chlorine at C6 will have a smaller effect. In the target molecule, the combined effects will lead to a significant downfield shift. |
| C5 | ~122 | ~115 (C-Br) | ~123 | ~116 (C-Br) | The carbon directly attached to bromine will be significantly shielded due to the "heavy atom effect". |
| C6 | ~126 | ~128 | ~120 (C-Cl) | ~122 (C-Cl) | The carbon bonded to chlorine will be shielded, but to a lesser extent than the carbon bonded to bromine. |
| C7 | ~111 | ~113 | ~112 | ~114 | The presence of electron-withdrawing groups at C5 and C6 will deshield C7. |
| C7a | ~141 | ~140 | ~140 | ~139 | The substituents are expected to have a minor shielding effect on the bridgehead carbon C7a. |
| COOH | ~162 | ~162 | ~162 | ~162 | The chemical shift of the carboxylic acid carbon is expected to be relatively insensitive to the substituents on the benzene ring. |
Analysis of Predicted ¹³C NMR Spectrum for this compound:
The predicted ¹³C NMR spectrum will be characterized by the presence of two signals corresponding to carbons directly attached to halogens (C-5 and C-6), which are expected to be shifted to relatively upfield positions compared to their unsubstituted counterparts. The remaining aromatic carbon signals will be shifted downfield due to the electron-withdrawing effects of the halogens.
Conclusion
This guide provides a comprehensive strategy for the structural confirmation of this compound using NMR spectroscopy. By employing a combination of 1D and 2D NMR techniques and by comparing the acquired data with the predicted spectra and known analogs, researchers can confidently elucidate the structure of this and other novel indazole derivatives. The predictive and comparative methodology outlined here is an invaluable tool in the field of medicinal chemistry, facilitating the rapid and accurate characterization of new chemical entities.
References
A Comparative Guide to Analytical Methods for Purity Validation of 5-bromo-6-chloro-1H-indazole-3-carboxylic Acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents, rigorous purity validation is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this complex heterocyclic compound, grounded in established scientific principles and regulatory expectations.
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte and the potential impurity profile. For this compound, its aromatic and halogenated structure, coupled with the carboxylic acid moiety, presents unique analytical challenges. This guide will explore a multi-faceted approach, leveraging the strengths of various techniques to build a robust and self-validating purity assessment strategy.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the purity determination of this compound.[1][2] Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations to resolve the main component from process-related impurities and degradation products.
Causality Behind Experimental Choices:
A reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's moderate polarity. The selection of a C18 stationary phase provides a hydrophobic surface for the retention of the indazole derivative. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution. The addition of an acid, such as trifluoroacetic acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring sharp, symmetrical peaks.[3]
Experimental Protocol: A Validated RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[2]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is employed to elute impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the compound's UV spectrum, typically around its absorption maximum.
-
Injection Volume: 10 µL.
-
-
Validation: The method must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[4][5][6] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[7]
Data Presentation: Comparative Performance of HPLC
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Result |
| Specificity | No interference from blank, placebo, or known impurities. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | Repeatability: 0.8%; Intermediate Precision: 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | No significant impact on results with minor changes in method parameters. | Pass |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography (GC): A Complementary Technique for Volatile Impurities
While HPLC is the primary tool, Gas Chromatography (GC) serves as an essential complementary technique, particularly for the detection of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[8][9] This includes residual solvents from the synthesis process and potential volatile by-products.
Causality Behind Experimental Choices:
Given the halogenated aromatic nature of the target compound, a GC system equipped with a Flame Ionization Detector (FID) is a robust choice for general hydrocarbon impurities. For enhanced selectivity and sensitivity towards halogenated compounds, a Halogen Specific Detector (XSD) or an Electron Capture Detector (ECD) can be employed.[10] Coupling GC with a Mass Spectrometer (GC-MS) provides the definitive identification of unknown volatile impurities.[8][9] The choice of a capillary column with a mid-polarity stationary phase, such as a phenyl-substituted polysiloxane, offers good selectivity for aromatic compounds.
Experimental Protocol: Headspace GC for Residual Solvents
-
Instrumentation: A GC system with a headspace autosampler, a capillary column, and an appropriate detector (FID or MS).
-
Headspace Parameters:
-
Sample Amount: Accurately weighed amount of the test substance in a headspace vial.
-
Diluent: A high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Incubation Temperature and Time: Optimized to ensure complete partitioning of volatile solvents into the headspace.
-
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.[11]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A programmed temperature ramp to separate solvents with different boiling points.
-
Detector Temperature: 300 °C (FID).
-
-
Validation: The method should be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ for each potential residual solvent as per ICH and USP guidelines.[5][12]
Data Presentation: Comparison of GC Detectors for Halogenated Impurities
| Detector | Principle | Advantages | Disadvantages |
| FID | Ionization of organic compounds in a hydrogen flame. | Robust, linear response for hydrocarbons. | Not selective for halogenated compounds. |
| XSD | Reaction of halogenated compounds on an electrically heated platinum bead. | Highly selective and sensitive for halogenated compounds.[10] | Response can be compound-dependent.[10] |
| ECD | Electron capture by electronegative compounds (e.g., halogens). | Extremely sensitive to halogenated compounds. | Limited linear range, susceptible to contamination. |
| MS | Ionization and mass-to-charge ratio analysis. | Provides structural information for identification.[8] | Can have lower sensitivity for some compounds compared to selective detectors.[10] |
Spectroscopic and Thermal Methods: Orthogonal Approaches for Comprehensive Characterization
To ensure a comprehensive purity assessment, orthogonal analytical techniques that rely on different chemical or physical principles are employed. These methods provide complementary information and can detect impurities that might be missed by chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity determination (qNMR).[13][14][15] The ¹H NMR spectrum provides information on the number and type of protons, while ¹³C NMR reveals the carbon skeleton.[14] The presence of impurity signals in the NMR spectrum can be used to identify and, with an internal standard, quantify impurities.
Mass Spectrometry (MS):
Coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry is invaluable for impurity identification.[1][8] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown impurity, significantly aiding in its structural elucidation.[8]
Thermal Analysis (DSC and TGA):
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical properties of a substance.[16][17] DSC can be used to determine the melting point and purity of a crystalline substance.[18] TGA measures the change in mass as a function of temperature and is useful for detecting residual solvents and waters of hydration.[19]
Workflow for Orthogonal Method Application
Caption: Application of orthogonal analytical methods.
Conclusion
The purity validation of this compound necessitates a multi-pronged analytical strategy. While RP-HPLC forms the core of the purity assessment, it must be complemented by orthogonal techniques to ensure a comprehensive evaluation. GC is essential for controlling volatile impurities, and spectroscopic methods like NMR and MS are indispensable for the definitive identification of any unknown impurities. Thermal analysis provides valuable information on the solid-state properties of the compound. By integrating these diverse analytical techniques, a robust and scientifically sound purity profile can be established, ensuring the quality and safety of this important pharmaceutical intermediate. This approach aligns with the principles of modern analytical chemistry and the stringent requirements of global regulatory bodies.[20][21][22]
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. bioglobax.com [bioglobax.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 11. gcms.cz [gcms.cz]
- 12. usp.org [usp.org]
- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]
- 16. tainstruments.com [tainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azom.com [azom.com]
- 20. edqm.eu [edqm.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. edqm.eu [edqm.eu]
A Comparative Guide to the Biological Activity of 1H- and 2H-Indazole Derivatives
Introduction: The Tale of Two Tautomers in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, stands as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to indole, a crucial biological motif, makes it an attractive bioisostere in drug design.[1] Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][2][3] This subtle difference in the position of a single nitrogen-bound hydrogen atom profoundly impacts the molecule's electronic properties, spatial arrangement, and physicochemical characteristics, leading to distinct biological activity profiles.[4][5]
While both tautomers are pivotal in developing new therapeutics, they often exhibit divergent pharmacological behaviors.[6] 1H-indazole derivatives have been extensively explored and have yielded several FDA-approved drugs, particularly in oncology, where they function as potent kinase inhibitors.[7][8] Conversely, the 2H-indazole scaffold, while less explored, is emerging as a powerful framework for developing novel anti-inflammatory and antimicrobial agents.[9]
This guide provides an in-depth, objective comparison of the biological activities of 1H- and 2H-indazole derivatives. We will dissect the structural nuances that govern their function, present supporting experimental data from key studies, and offer detailed protocols for their evaluation, empowering researchers to make informed decisions in the design and development of next-generation therapeutics.
Diagram: The Tautomeric Forms of Indazole
Caption: The two primary tautomers of the indazole core.
Part 1: Anticancer Activity - A Tale Dominated by 1H-Indazoles
The realm of oncology has been significantly impacted by indazole-based drugs, with the 1H-tautomer playing a starring role. These derivatives are frequently designed as inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[8]
The 1H-Indazole Advantage in Kinase Inhibition:
The 1H-indazole-3-amine structure has proven to be an exceptionally effective "hinge-binding" fragment.[10] This motif allows the molecule to dock into the ATP-binding site of kinases, forming critical hydrogen bonds that anchor the inhibitor and block the enzyme's activity. This has led to the development of several successful multi-kinase inhibitors.
-
Pazopanib: An anti-cancer drug that targets multiple tyrosine kinases, including VEGFR, to inhibit tumor growth and angiogenesis.[2]
-
Axitinib: Another potent kinase inhibitor used in the treatment of renal cell carcinoma.[8]
-
Niraparib: A PARP (poly(ADP-ribose) polymerase) inhibitor used for treating various cancers, including ovarian and breast cancer.[2]
The structure-activity relationship (SAR) studies consistently show that the 1H-indazole core is a potent scaffold for generating inhibitors against a wide array of kinases such as Pim kinases, FGFR, and Bcr-Abl.[2][8][11]
Emerging Roles for 2H-Indazoles:
While less common, 2H-indazole derivatives are not devoid of anticancer potential. Research has shown that certain substituted 2H-indazoles can exhibit antiproliferative effects, although often through different mechanisms or against different targets than their 1H counterparts. Their distinct stereoelectronic profile offers an opportunity to explore new chemical space and potentially overcome resistance to existing 1H-indazole-based drugs.
Diagram: General Mechanism of Kinase Inhibition by 1H-Indazoles
Caption: 1H-indazoles block the kinase active site, preventing ATP binding.
Comparative Data: In Vitro Anticancer Activity
| Compound Class | Tautomer | Example Compound | Target(s) | IC₅₀ | Reference |
| Pyrazinyl-indazoles | 1H | Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | [2] |
| Indazol-3-amine | 1H | Compound 89 | Bcr-AblWT, Bcr-AblT315I | 0.014 µM, 0.45 µM | [2] |
| Indazole-3-amine | 1H | Compound 6o | K562 cell line | 5.15 µM | [4][10] |
| Pyrrolopyridin-indazole | 1H | Compound 93 | HL60 cell line | 8.3 nM | [2] |
| Indazole-pyrimidine | 2H | Indazole-Cl | Estrogen Receptor-β | Agonist Activity | [3] |
Part 2: Anti-inflammatory Activity - A Promising Arena for Both Isomers
Inflammation is a complex biological response implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. Both 1H- and 2H-indazole derivatives have demonstrated significant potential as anti-inflammatory agents by modulating these pathways.[12][13][14]
1H-Indazoles as COX-2 Inhibitors:
Studies have shown that 1H-indazole derivatives can effectively and selectively inhibit the COX-2 enzyme.[13] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation. Beyond COX-2, these compounds have also been shown to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[12][14]
2H-Indazoles as Dual-Action Agents:
Recent research has focused on designing 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents, a highly desirable profile for treating infectious diseases that have an inflammatory component.[9] Molecular docking studies suggest that 2H-indazoles can bind effectively to the active site of human COX-2, displaying inhibitory potential comparable to established drugs like celecoxib.[9]
Comparative Data: In Vitro Anti-inflammatory Activity
| Compound | Tautomer | Target | IC₅₀ (µM) | Reference |
| 5-Aminoindazole | 1H | COX-2 | 12.32 | [14] |
| 6-Nitroindazole | 1H | COX-2 | 19.22 | [14] |
| Indazole | 1H | COX-2 | 23.42 | [14] |
| 2,3-diphenyl-2H-indazole (Cmpd 18) | 2H | COX-2 | Docking suggests activity | [9] |
| Celecoxib (Reference) | N/A | COX-2 | 5.10 | [12][14] |
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
Caption: Workflow for the in vivo paw edema anti-inflammatory assay.
Part 3: Antimicrobial Activity - The Rise of 2H-Indazoles
The fight against infectious diseases requires a continuous pipeline of new antimicrobial agents. While 1H-indazoles have shown some activity, it is the 2H-indazole scaffold that has recently emerged as a particularly potent framework for developing antiprotozoal and antifungal drugs.[9]
1H-Indazoles: Moderate Antibacterial Potential
Certain 1H-indazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] For example, 3-methyl-1H-indazole derivatives were active against Bacillus subtilis and E. coli.[1] However, the potency and spectrum are often moderate compared to standard antibiotics.
2H-Indazoles: Potent Antiprotozoal and Antifungal Agents
Recent studies have highlighted the exceptional activity of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives against several intestinal and vaginal pathogens.[9][15]
-
Antiprotozoal Activity: Many synthesized 2H-indazole derivatives were found to be significantly more potent than the reference drug metronidazole against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[9][15]
-
Antifungal Activity: Several 2H-indazole derivatives also showed promising growth inhibition against clinically relevant yeasts like Candida albicans and Candida glabrata.[9]
This strong performance positions the 2H-indazole scaffold as a highly promising starting point for the design of new drugs to treat parasitic and fungal infections.[9]
Comparative Data: Antimicrobial Activity
| Compound Class | Tautomer | Example Compound | Organism | Activity (IC₅₀ / MIC) | Reference |
| 3-Methyl-1H-indazoles | 1H | Compound 66 | E. coli | Zone of Inhibition: 46 mm | [1] |
| 2-Phenyl-2H-indazole | 2H | Compound 15 | G. intestinalis | IC₅₀ = 0.046 µM | [9] |
| 2,3-Diphenyl-2H-indazole | 2H | Compound 18 | G. intestinalis | IC₅₀ = 0.025 µM | [9] |
| 2,3-Diphenyl-2H-indazole | 2H | Compound 18 | C. albicans | IC₅₀ = 3.9 µM | [9] |
| Metronidazole (Reference) | N/A | G. intestinalis | IC₅₀ = 0.320 µM | [9] |
Part 4: Key Experimental Protocols
Scientific integrity rests on reproducible and verifiable methodologies. Below are detailed protocols for key assays discussed in this guide.
1. In Vitro Antiproliferative (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Step 1: Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Step 2: Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.[10]
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
2. In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Step 1: Reagent Preparation: Prepare a reaction buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a probe that measures prostaglandin production).
-
Step 2: Compound Incubation: In a 96-well plate, add the COX-2 enzyme, the test indazole compound at various concentrations, and a reference inhibitor (e.g., celecoxib). Incubate for 15 minutes at room temperature.[14]
-
Step 3: Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Step 4: Reaction Termination & Detection: After a set time (e.g., 10 minutes), stop the reaction and add the detection reagent. Measure the output signal (e.g., fluorescence or color) according to the kit manufacturer's instructions.
-
Step 5: Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The comparative analysis clearly demonstrates that both 1H- and 2H-indazole scaffolds are of immense value to medicinal chemistry, albeit with distinct therapeutic strengths.
-
1H-Indazole derivatives are firmly established as powerhouses in oncology, particularly as kinase inhibitors. Their ability to act as effective hinge-binders is a well-validated strategy, and future work will likely focus on improving selectivity, overcoming resistance, and exploring new kinase targets.
-
2H-Indazole derivatives have shown remarkable and often superior activity in the antimicrobial field, especially as antiprotozoal agents. This makes the 2H-scaffold a highly attractive starting point for developing new treatments for infectious diseases, an area of critical unmet medical need. Their dual anti-inflammatory properties further enhance their therapeutic potential.
The key takeaway for researchers is that the choice of the indazole tautomer is a critical design element. A deep understanding of the subtle yet powerful differences between the 1H- and 2H-isomers will unlock new opportunities for the rational design of potent and selective therapeutics across a wide spectrum of diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-bromo-1H-indazole-3-carboxylic acid: An Evaluation of Synthetic Routes for Pharmaceutical Research
Introduction: The Significance of 5-bromo-1H-indazole-3-carboxylic acid in Drug Discovery
5-bromo-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Its indazole core is a bioisostere of indole, a common motif in pharmacologically active compounds, while the bromo- and carboxylic acid functionalities provide versatile handles for further chemical modifications.[1][2] This compound is instrumental in the development of novel therapeutics, particularly in oncology and for neurological disorders.[1] Given its importance, the validation of an efficient, scalable, and reliable synthetic route is paramount for researchers and professionals in drug development. This guide provides an in-depth comparison of various synthetic pathways to 5-bromo-1H-indazole-3-carboxylic acid, offering experimental data and expert insights to inform your selection of the most suitable method.
Comparative Analysis of Synthetic Strategies
Several distinct synthetic strategies have been reported for the preparation of 5-bromo-1H-indazole-3-carboxylic acid. Here, we critically evaluate the most prominent routes, highlighting their respective advantages and limitations.
Route 1: Direct Bromination of Indazole-3-carboxylic acid
This is a straightforward and commonly employed method that involves the direct electrophilic bromination of the indazole ring.
Workflow Diagram:
References
A Senior Application Scientist's Guide to the Biological Evaluation of Indazole Derivatives as Anti-Cancer Agents
The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs and numerous promising clinical candidates.[1][2] This guide provides a comparative analysis of indazole derivatives, delving into their mechanisms of action, and presenting the experimental data that underpins their evaluation as potential anti-cancer therapeutics. Authored for researchers and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the advancement of novel cancer therapies.
The Indazole Scaffold: A Versatile Core for Anti-Cancer Drug Design
The indazole ring system, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile template for the development of potent and selective anti-cancer agents.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity against a wide array of molecular targets implicated in cancer progression. Several indazole-based drugs, including Axitinib, Pazopanib, and Lonidamine, are already utilized in clinical settings, validating the therapeutic potential of this chemical class.[1][2]
The anti-cancer activity of indazole derivatives is not confined to a single mechanism. Instead, these compounds have been shown to modulate a variety of critical cellular processes, including:
-
Kinase Inhibition: A predominant mechanism of action, with derivatives targeting key signaling kinases like VEGFR, FGFR, PDGFR, c-Met, and Aurora kinases.[3][4][5]
-
Enzyme Inhibition: Targeting enzymes such as indoleamine 2,3-dioxygenase (IDO1) and carbonic anhydrases, which are involved in tumor immune evasion and metabolism, respectively.[6][7][8][9]
-
Induction of Apoptosis: Triggering programmed cell death through intrinsic (mitochondrial) and extrinsic pathways.[3][10][11]
-
Inhibition of Metastasis: Preventing cancer cell migration and invasion.[10][11]
This guide will explore these mechanisms in detail, providing a comparative analysis of representative indazole derivatives and the experimental workflows used to characterize their anti-cancer properties.
Comparative Analysis of Indazole Derivatives: Mechanisms and Efficacy
The true power of the indazole scaffold lies in its adaptability. Strategic chemical modifications can direct a derivative towards a specific molecular target, leading to distinct anti-cancer effects. Below, we compare different classes of indazole derivatives based on their primary mechanisms of action.
Many of the most successful indazole-based drugs are kinase inhibitors.[3][4] By blocking the activity of kinases that drive tumor growth, proliferation, and angiogenesis, these compounds offer a targeted approach to cancer treatment.
A notable example is a series of indazole-pyrimidine based compounds designed as VEGFR-2 kinase inhibitors.[12] Compound 6i from this series demonstrated a potent IC50 of 24.5 nM against VEGFR-2.[12] Furthermore, it exhibited an indirect anti-angiogenic effect by suppressing the secretion of VEGF and TGF-β1 from prostate cancer cells.[12]
The following diagram illustrates the general mechanism of action for indazole-based kinase inhibitors targeting the VEGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking Synthetic Efficiency for Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. Consequently, the efficient and scalable synthesis of substituted indazoles is a critical challenge for drug development professionals. This guide provides an in-depth comparative analysis of prominent synthetic methodologies, moving beyond simple procedural descriptions to offer a quantitative and qualitative benchmarking of their synthetic efficiency. By examining key performance indicators, from classical yield and reaction times to green chemistry metrics and scalability, this document aims to empower researchers to make informed, strategic decisions in the synthesis of these vital heterocyclic compounds.
Introduction: The Strategic Importance of Efficient Indazole Synthesis
The indazole motif is a privileged scaffold, appearing in numerous FDA-approved drugs for oncology, inflammatory diseases, and neurological disorders.[1][2] The ability to rapidly and efficiently synthesize diverse libraries of substituted indazoles is paramount for structure-activity relationship (SAR) studies in early-stage drug discovery. Furthermore, as a compound progresses through the development pipeline, the scalability, cost-effectiveness, and environmental impact of the synthetic route become increasingly critical. This guide will focus on a comparative analysis of four key modern synthetic strategies: the Davis-Beirut Reaction, Transition-Metal-Catalyzed C-H Activation, the Cadogan-Sundberg Reaction, and Palladium-Catalyzed Cross-Coupling reactions.
Methodologies Under the Microscope: A Comparative Overview
To provide a standardized comparison, we will consider the synthesis of two representative substituted indazoles: N-phenyl-2H-indazole and 3-phenyl-1H-indazole . These structures allow for a direct comparison of methods for both N- and C-arylation.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors.[3][4] The reaction proceeds via an in situ generated nitroso intermediate, which undergoes an N-N bond-forming heterocyclization.[5]
Causality of Experimental Choices: This method's appeal lies in its use of relatively inexpensive starting materials and avoidance of toxic heavy metals.[3] The choice of a base and an alcoholic solvent is crucial; the base facilitates the formation of the key nitroso intermediate, while the alcohol can be incorporated into the final product, leading to 3-alkoxy-2H-indazoles. For the synthesis of N-aryl indazoles, photochemical methods under Brønsted acid catalysis have been developed to overcome challenges with less nucleophilic anilines.[6][7]
Workflow Diagram:
Caption: Workflow for the Davis-Beirut Reaction.
Transition-Metal-Catalyzed C-H Activation
Rhodium-catalyzed C-H activation has emerged as a highly atom-economical approach for the synthesis of substituted indazoles.[8] A common strategy involves the [4+1] annulation of azobenzenes with aldehydes, where the azo group acts as a directing group for the C-H activation of one of the aryl rings.[9]
Causality of Experimental Choices: This method's elegance lies in its direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like haloarenes. The choice of a rhodium catalyst, often in conjunction with a copper co-catalyst, is critical for facilitating the C-H activation and subsequent cyclization steps. The reaction conditions are typically mild, and the method exhibits broad functional group tolerance.
Workflow Diagram:
Caption: Rh(III)-Catalyzed C-H Activation Pathway.
Cadogan-Sundberg Reaction
The Cadogan-Sundberg reaction is a reductive cyclization method that typically employs o-nitrostyrenes or related compounds in the presence of a trivalent phosphorus reagent, such as triethyl phosphite, to form indoles.[10] A modification of this reaction, often referred to as the Cadogan reaction, can be used to synthesize 2H-indazoles from o-nitrobenzaldehydes and anilines.[11][12]
Causality of Experimental Choices: This reaction relies on the deoxygenation of the nitro group by the phosphite reagent to generate a reactive nitrene or a related intermediate, which then undergoes cyclization. The reaction is often performed at elevated temperatures. A one-pot procedure, where an imine is first formed from an o-nitrobenzaldehyde and an amine, followed by the reductive cyclization, simplifies the process.[13]
Workflow Diagram:
Caption: One-pot Cadogan-Sundberg Reaction Workflow.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a mainstay for the synthesis of C-C bond-containing biaryl systems, including substituted indazoles.[14] This method is highly versatile for introducing aryl or heteroaryl substituents at various positions of the indazole core, typically starting from a halo-indazole.[15]
Causality of Experimental Choices: The success of the Suzuki-Miyaura reaction hinges on the selection of an appropriate palladium catalyst and ligand system, which facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent is also critical for efficient transmetalation. This method offers a very broad substrate scope and functional group tolerance. For the synthesis of 3-phenyl-1H-indazole, a 3-iodo-1H-indazole precursor is commonly used.[16]
Workflow Diagram:
Caption: Suzuki-Miyaura Cross-Coupling Pathway.
Quantitative Benchmarking: A Data-Driven Comparison
The following tables provide a comparative summary of the synthetic efficiency of the discussed methods for the preparation of our model compounds.
Table 1: Performance Comparison for the Synthesis of N-phenyl-2H-indazole
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Limitations |
| Davis-Beirut | 60-95[6] | 4-24[6] | Room Temp (photochem.) | Metal-free, mild conditions. | Can have substrate limitations; photochemical setup required. |
| C-H Activation | 76[17] | 24[17] | 100[17] | High atom economy, avoids pre-functionalization. | Requires expensive Rh catalyst; directing group strategy. |
| Cadogan-Sundberg | ~92[18] | 0.5-2[11] | 150[11] | One-pot potential, good yields. | High temperatures, stoichiometric phosphite waste. |
Table 2: Performance Comparison for the Synthesis of 3-phenyl-1H-indazole
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Limitations |
| Suzuki Coupling | 80-95[16][19] | 5-24[19] | 60-100[19] | Excellent functional group tolerance, high yields. | Requires pre-functionalized halo-indazole; Pd catalyst cost and removal. |
Table 3: Green Chemistry Metrics
| Method | Starting Materials | Product | Atom Economy (%) (Theoretical) | Estimated E-Factor |
| Davis-Beirut (Photochemical) | o-Nitrobenzyl alcohol + Aniline | 3-Isopropoxy-2-phenyl-2H-indazole | ~69% | 10-50 |
| C-H Activation | Azobenzene + Benzaldehyde | 2,3-Diphenyl-2H-indazole | ~96% | 5-20 |
| Cadogan-Sundberg | o-Nitrobenzaldehyde + Aniline | N-Phenyl-2H-indazole | ~68% | 10-50 |
| Suzuki Coupling | 3-Iodo-1H-indazole + Phenylboronic Acid | 3-Phenyl-1H-indazole | ~55% | 20-100 |
Note: Atom economy calculations are based on the stoichiometry of the core reaction and do not include reagents, solvents, or catalysts. E-Factor estimations are based on typical lab-scale procedures and include solvent and reagent waste, but can vary significantly with process optimization.
Table 4: Economic and Scalability Considerations
| Method | Key Starting Material Cost | Catalyst Cost | Scalability |
| Davis-Beirut | Low to Moderate (o-nitroaromatics) | None | Generally good, though photochemical scale-up can be challenging. |
| C-H Activation | Moderate (Azobenzene)[2][20][21][22] | High (Rhodium) | Moderate; catalyst cost and turnover are key considerations. |
| Cadogan-Sundberg | Low (o-nitrobenzaldehyde) | Low (P(OEt)3) | Good; high temperatures and waste disposal are concerns. |
| Suzuki Coupling | High (Iodo-indazole)[4][23][24][25] | Moderate to High (Palladium) | Excellent; widely used in industry, but catalyst cost and metal leaching are factors.[26] |
Cost estimations are relative and can fluctuate based on supplier and scale. Phenylboronic acid is a relatively accessible reagent.[26][27][28][29][30]
Experimental Protocols
General Procedure for Rh(III)-Catalyzed Synthesis of 2,3-Diphenyl-2H-indazole[17]
To a vial are added azobenzene (36.5 mg, 0.200 mmol), [Cp*RhCl₂]₂ (6.2 mg, 0.010 mmol, 5 mol %), AgSbF₆ (6.9 mg, 0.020 mmol, 10 mol %), and Cu(OAc)₂ (7.3 mg, 0.040 mmol, 20 mol %). The vial is sealed and purged with argon. Dioxane (1.0 mL) and benzaldehyde (42.5 mg, 0.400 mmol) are added, and the mixture is stirred at 100 °C for 24 hours. After cooling, the mixture is filtered through celite, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.
General Procedure for Suzuki-Miyaura Coupling for 3-Phenyl-1H-indazole[32]
A mixture of 1-(tert-butoxycarbonyl)-3-iodo-1H-indazole (1.0 equiv), phenylboronic acid (2.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and aqueous Na₂CO₃ (2 M, 3.0 equiv) in dioxane is subjected to microwave irradiation at 150 °C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Conclusion and Future Outlook
The choice of a synthetic route for substituted indazoles is a multi-faceted decision that requires a careful consideration of various efficiency metrics.
-
For atom economy and directness , C-H activation strategies are highly attractive, particularly in a discovery setting where novel analogs are desired without the need for extensive synthetic sequences to prepare functionalized precursors.
-
The Davis-Beirut reaction offers a compelling metal-free alternative, with modern photochemical adaptations enabling milder conditions. Its scalability for certain substrates makes it a viable option for process development.
-
The Cadogan-Sundberg reaction , while having a lower atom economy and requiring higher temperatures, remains a robust and high-yielding method, especially when implemented as a one-pot procedure.
-
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, offer unparalleled versatility and functional group tolerance, making them indispensable tools for the synthesis of a vast array of substituted indazoles. Their widespread use in the pharmaceutical industry attests to their scalability and reliability, despite the associated catalyst costs and metal removal challenges.
Future advancements in this field will likely focus on the development of more sustainable and cost-effective catalytic systems, including the use of earth-abundant metals and improved catalyst turnover numbers. Furthermore, the integration of flow chemistry and other process intensification technologies will be crucial for enhancing the safety, efficiency, and scalability of indazole synthesis on an industrial scale. By continuing to benchmark and refine these synthetic methodologies, the chemical community can ensure the efficient and sustainable production of this vital class of therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Azobenzene, 97+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Davis-Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2 H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. 2H-Indazole synthesis [organic-chemistry.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. synarchive.com [synarchive.com]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azobenzene, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 21. Azobenzene, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. chemimpex.com [chemimpex.com]
- 23. parchem.com [parchem.com]
- 24. 885521-88-0|6-Bromo-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 25. chemuniverse.com [chemuniverse.com]
- 26. boronmolecular.com [boronmolecular.com]
- 27. m.indiamart.com [m.indiamart.com]
- 28. Phenylboronic acid 0.95 Benzeneboronic acid [sigmaaldrich.com]
- 29. Phenylboronic acid price,buy Phenylboronic acid - chemicalbook [m.chemicalbook.com]
- 30. Phenylboronic acid, 98+%, may contain varying amounts of anhydride 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
